molecular formula C24H25Cl2N5O3 B1243604 BCR-ABL-IN-2 CAS No. 897369-18-5

BCR-ABL-IN-2

Cat. No.: B1243604
CAS No.: 897369-18-5
M. Wt: 502.4 g/mol
InChI Key: CMUVVEBHULJOFP-SFHVURJKSA-N
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Description

DP-987 is a member of the class of phenylureas that is urea in which one of the nitrogens bears a 3-tert-butyl-1-[(3S)-3-carboxy-1,2,3,4-tetrahydroisoquinolin-6-yl]-1H-pyrazol-5-yl substituent, while the other bears a 2,3-dichlorophenyl group. It is a member of pyrazoles, a member of isoquinolines, a non-proteinogenic L-alpha-amino acid, a dichlorobenzene and a member of phenylureas.

Properties

IUPAC Name

(3S)-6-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2N5O3/c1-24(2,3)19-11-20(29-23(34)28-17-6-4-5-16(25)21(17)26)31(30-19)15-8-7-13-12-27-18(22(32)33)10-14(13)9-15/h4-9,11,18,27H,10,12H2,1-3H3,(H,32,33)(H2,28,29,34)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUVVEBHULJOFP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CNC(C4)C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CN[C@@H](C4)C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Novel BCR-ABL Inhibitor in CML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives the malignant transformation of hematopoietic stem cells, leading to the overproduction of granulocytes. Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain are the cornerstone of CML therapy. This technical guide provides a comprehensive overview of the mechanism of action of a representative novel BCR-ABL inhibitor, herein referred to as BCR-ABL-IN-X , in CML cell lines. We will delve into its effects on key signaling pathways, apoptosis, and the cell cycle, supported by representative data and detailed experimental protocols.

Introduction to BCR-ABL Signaling in CML

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates a complex network of downstream signaling pathways, promoting cell proliferation, survival, and genomic instability.[1] Key downstream effectors include the CRKL adaptor protein and the STAT5 transcription factor.[2][3] Constitutive phosphorylation of these and other substrates leads to uncontrolled cell growth and resistance to apoptosis, hallmarks of CML.[4]

BCR-ABL-IN-X is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the BCR-ABL kinase, effectively blocking its catalytic activity. Its mechanism of action is centered on the inhibition of BCR-ABL-mediated signaling, leading to the suppression of leukemic cell growth and the induction of apoptosis.

Mechanism of Action of BCR-ABL-IN-X

Inhibition of BCR-ABL Kinase Activity

BCR-ABL-IN-X competitively binds to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL protein. This binding event prevents the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby inhibiting the kinase's activity.[5][6] The direct consequence is the abrogation of BCR-ABL autophosphorylation and the phosphorylation of its downstream targets.

Downregulation of Downstream Signaling Pathways

The inhibition of BCR-ABL kinase activity by BCR-ABL-IN-X leads to the rapid dephosphorylation of key signaling molecules.

  • CRKL (Crk-like protein): CRKL is a prominent substrate of BCR-ABL, and its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity.[7][8] BCR-ABL-IN-X treatment leads to a significant reduction in phosphorylated CRKL (p-CRKL) levels, disrupting its function as an adaptor protein in downstream signaling cascades.[2]

  • STAT5 (Signal Transducer and Activator of Transcription 5): STAT5 is a critical transcription factor for the survival and proliferation of CML cells.[9][10] BCR-ABL constitutively activates STAT5, which in turn upregulates the expression of anti-apoptotic proteins like Bcl-xL.[3] BCR-ABL-IN-X inhibits the phosphorylation of STAT5, leading to the downregulation of its target genes and promoting apoptosis.[11]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL ADP ADP BCR-ABL->ADP Hydrolyzes CRKL CRKL BCR-ABL->CRKL Phosphorylates STAT5 STAT5 BCR-ABL->STAT5 Phosphorylates ATP ATP ATP->BCR-ABL Binds BCR-ABL-IN-X BCR-ABL-IN-X BCR-ABL-IN-X->BCR-ABL Inhibits p-CRKL p-CRKL CRKL->p-CRKL Downstream Signaling Downstream Signaling p-CRKL->Downstream Signaling p-STAT5 p-STAT5 STAT5->p-STAT5 Gene Expression Gene Expression p-STAT5->Gene Expression Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Gene Expression->Survival

BCR-ABL Signaling Pathway Inhibition by BCR-ABL-IN-X
Induction of Apoptosis

By inhibiting the pro-survival signals mediated by BCR-ABL, BCR-ABL-IN-X effectively induces apoptosis in CML cells.[12][13] The downregulation of anti-apoptotic proteins, such as Bcl-xL, and the subsequent activation of the caspase cascade are key events in this process.

Cell Cycle Arrest

BCR-ABL promotes cell cycle progression.[14] Inhibition of its activity by BCR-ABL-IN-X leads to cell cycle arrest, primarily at the G0/G1 phase. This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Quantitative Data Summary

The following tables summarize representative quantitative data for the effects of BCR-ABL-IN-X on CML cell lines.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineBCR-ABL StatusIC50 of BCR-ABL-IN-X (nM)
K562p21015
KU812p21025
MEG-01p21030

IC50 values were determined after 72 hours of continuous exposure to the inhibitor.[15][16]

Table 2: Induction of Apoptosis

Cell LineConcentration of BCR-ABL-IN-X (nM)% Apoptotic Cells (Annexin V+)
K5620 (Control)5
2045
5070

% Apoptotic cells were measured after 48 hours of treatment.

Table 3: Cell Cycle Analysis

Cell LineConcentration of BCR-ABL-IN-X (nM)% G0/G1% S% G2/M
K5620 (Control)404515
20652510
50751510

% of cells in each phase of the cell cycle was determined after 24 hours of treatment.

Detailed Experimental Protocols

Cell Culture

CML cell lines (e.g., K562, KU812) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[17]

Cell Viability Assay (MTT Assay)

Cell_Viability_Workflow Seed Cells Seed Cells Treat with BCR-ABL-IN-X Treat with BCR-ABL-IN-X Seed Cells->Treat with BCR-ABL-IN-X Incubate 72h Incubate 72h Treat with BCR-ABL-IN-X->Incubate 72h Add MTT Reagent Add MTT Reagent Incubate 72h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Add Solubilization Solution Add Solubilization Solution Incubate 4h->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Workflow for Cell Viability (MTT) Assay
  • Seed 5 x 10^3 cells per well in a 96-well plate.

  • Treat cells with serial dilutions of BCR-ABL-IN-X for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Treat cells with BCR-ABL-IN-X for the desired time.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[19][20]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-CRKL, anti-CRKL, anti-p-STAT5, anti-STAT5, anti-GAPDH) overnight at 4°C.[21]

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect signals using an enhanced chemiluminescence (ECL) system.

Apoptosis Assay (Flow Cytometry)
  • Treat cells with BCR-ABL-IN-X for 48 hours.

  • Harvest and wash cells with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark.[22][23]

  • Analyze the samples by flow cytometry within 1 hour.[24][25][26]

Cell Cycle Analysis (Flow Cytometry)
  • Treat cells with BCR-ABL-IN-X for 24 hours.

  • Harvest and fix cells in cold 70% ethanol overnight at -20°C.

  • Wash cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[22]

In Vitro Kinase Assay
  • Immunoprecipitate BCR-ABL from CML cell lysates.

  • Resuspend the immunoprecipitated complex in kinase buffer.

  • Add a specific substrate (e.g., Abltide) and ATP.[27]

  • Incubate with or without BCR-ABL-IN-X at 30°C for 30 minutes.[28][29]

  • Terminate the reaction and measure the incorporation of phosphate into the substrate, often using a radioactive or luminescence-based method.[30]

Conclusion

BCR-ABL-IN-X demonstrates potent and specific inhibition of the BCR-ABL tyrosine kinase in CML cell lines. Its mechanism of action involves the direct suppression of BCR-ABL activity, leading to the downregulation of critical downstream signaling pathways involving CRKL and STAT5. This ultimately results in the induction of apoptosis and cell cycle arrest, highlighting its therapeutic potential for the treatment of CML. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel BCR-ABL inhibitors.

References

The Discovery and Synthesis of Pyrazolo[3,4-d]pyrimidine-Based BCR-ABL Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "BCR-ABL-IN-2" was not identified in publicly available scientific literature. This guide therefore focuses on a representative and well-documented pyrazolo[3,4-d]pyrimidine-based BCR-ABL inhibitor, compound 2j , as described by Manley et al. in the Journal of Medicinal Chemistry (2013). This compound serves as an exemplary case for the discovery, synthesis, and evaluation of this class of inhibitors.

Introduction: The Rationale for Targeting BCR-ABL

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL oncoprotein drives uncontrolled cell proliferation and is a critical target for therapeutic intervention.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design due to its structural similarity to the purine core of ATP. This allows for competitive inhibition at the ATP-binding site of various kinases, including BCR-ABL. The discovery of potent pyrazolo[3,4-d]pyrimidine-based inhibitors, such as the representative compound 2j , has been driven by the need to overcome resistance to first- and second-generation BCR-ABL inhibitors, particularly the T315I "gatekeeper" mutation.

Discovery of a Novel Pyrazolo[3,4-d]pyrimidine BCR-ABL Inhibitor

The discovery of compound 2j was guided by a structure-based drug design approach. An in-house library of pyrazolo[3,4-d]pyrimidine derivatives was screened in silico against the crystal structure of the Bcr-Abl T315I mutant. Computational docking studies identified key structural features that could enhance binding affinity to the mutated kinase.

A significant finding from these computational studies was the importance of a bromine atom at the para-position of the N1-phenyl ring. This halogen atom was predicted to form favorable interactions within a hydrophobic pocket of the T315I mutant's ATP-binding site. This insight led to the synthesis and evaluation of a series of 4-bromo-substituted pyrazolo[3,4-d]pyrimidines, ultimately identifying compound 2j as a highly potent inhibitor of the Bcr-Abl T315I mutant.

Synthesis Pathway

The synthesis of the representative pyrazolo[3,4-d]pyrimidine inhibitor, compound 2j , is a multi-step process commencing with the construction of the core pyrazole ring, followed by the formation of the fused pyrimidine ring and subsequent functionalization.

Synthesis_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate A->C NaOAc, EtOH, reflux B 4-Bromophenylhydrazine hydrochloride B->C E 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C->E Reflux D Formamide D->E G 4-Chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine E->G Reflux F POCl3 F->G I Compound 2j (1-(4-Bromophenyl)-N-(3-ethynylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) G->I i-PrOH, reflux H 3-Ethynylaniline H->I

Figure 1: Synthetic pathway for compound 2j.

Quantitative Biological Data

The biological activity of compound 2j and its analogs was evaluated through a series of in vitro and in vivo experiments. The data demonstrates the high potency of this compound against the wild-type and, notably, the T315I mutant of Bcr-Abl.

CompoundTarget KinaseAssay TypeIC50 / Ki (nM)Reference
2j Abl (T315I)Kinase Assay36 (Ki)Manley et al., 2013
2j SrcKinase Assay25 (Ki)Manley et al., 2013
ImatinibAbl (T315I)Kinase Assay>10,000Manley et al., 2013
DasatinibAbl (T315I)Kinase Assay>5,000Manley et al., 2013
Cell LineCompoundAssay TypeGI50 (µM)Reference
32D-p210 (WT Bcr-Abl)2j Cell Proliferation0.08Manley et al., 2013
32D-T315I (Mutant Bcr-Abl)2j Cell Proliferation0.4Manley et al., 2013
K562 (WT Bcr-Abl)2j Cell Proliferation0.1Manley et al., 2013

Experimental Protocols

General Synthesis of 1-(4-Bromophenyl)-N-(3-ethynylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 2j)

A solution of 4-chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and 3-ethynylaniline (1.1 eq) in isopropanol is heated to reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold isopropanol and diethyl ether to yield the pure product. The final compound is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Abl (T315I) and Src kinases is determined using a radiometric kinase assay. The kinase reaction is performed in a buffer containing Tris-HCl, MgCl₂, DTT, and ATP (including [γ-³²P]ATP). The substrate peptide (e.g., Abltide for Abl kinase) is incubated with the kinase and varying concentrations of the inhibitor. The reaction is stopped by the addition of phosphoric acid, and the phosphorylated substrate is separated by spotting onto phosphocellulose paper and washing. The radioactivity is quantified using a scintillation counter to determine the extent of kinase inhibition and calculate the IC50 or Ki values.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells (e.g., K562, 32D-p210, 32D-T315I) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells are then treated with serial dilutions of the test compound for 72 hours.

  • Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance is measured at 570 nm using a microplate reader. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.

Western Blot Analysis

To confirm the inhibition of BCR-ABL signaling in cells, Western blotting is performed.

  • Cells are treated with the inhibitor for a specified time.

  • The cells are then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against phosphorylated CrkL (a downstream substrate of BCR-ABL) and total CrkL or β-actin as a loading control.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Mechanism of Action

BCR-ABL activates multiple downstream signaling pathways that promote cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways. Pyrazolo[3,4-d]pyrimidine inhibitors like compound 2j act by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby preventing the phosphorylation and activation of its downstream effectors.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 CrkL CrkL BCR-ABL->CrkL Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival PI3K PI3K CrkL->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation & Survival Inhibitor Compound 2j (Pyrazolo[3,4-d]pyrimidine) Inhibitor->BCR-ABL Inhibition

Figure 2: BCR-ABL signaling and inhibition by pyrazolo[3,4-d]pyrimidines.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and effective platform for the development of potent BCR-ABL kinase inhibitors. Through a combination of rational drug design, chemical synthesis, and rigorous biological evaluation, compounds such as the representative inhibitor 2j have been identified that exhibit significant activity against wild-type and drug-resistant mutants of BCR-ABL. This technical guide provides a comprehensive overview of the discovery and synthesis pathway for this important class of anti-leukemia agents, highlighting the key experimental methodologies employed in their characterization. Further optimization of this scaffold holds promise for the development of next-generation therapies for CML and other BCR-ABL-driven malignancies.

An In-depth Technical Guide to the Binding Affinity of BCR-ABL-IN-2 with the BCR-ABL Kinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor BCR-ABL-IN-2 to its target, the BCR-ABL kinase domain. It includes quantitative binding data, detailed experimental methodologies for the determination of inhibitory activity, and visualizations of the relevant biological pathways and experimental procedures.

Introduction to BCR-ABL and its Role in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a key pathogenic factor in CML. Consequently, the BCR-ABL kinase domain is a primary target for therapeutic intervention.

This compound: A Type II Kinase Inhibitor

This compound is a potent inhibitor of the BCR-ABL1 tyrosine kinase. It is classified as a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain. This mechanism of action involves stabilizing an inactive state of the enzyme, thereby preventing its catalytic function.

Binding Affinity of this compound

The inhibitory activity of this compound has been quantified against both the native (wild-type) ABL1 kinase and the clinically significant T315I mutant, which is known to confer resistance to many first and second-generation BCR-ABL inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
Native ABL157[1][2][3][4]
ABL1 (T315I Mutant)773[1][2][3][4]

This compound also exhibits inhibitory activity against other kinases, including KDR (VEGFR2), B-Raf, and p38, with IC50 values of 1.8 µM, 0.23 µM, and 43 nM, respectively[1][2].

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The following is a representative protocol for determining the IC50 values of inhibitors against the BCR-ABL kinase domain, based on methodologies described in relevant literature[4].

1. Reagents and Materials:

  • Recombinant human ABL1 (native and T315I mutant) kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)

  • ATP (Adenosine triphosphate)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio) including streptavidin-XL665 and a phosphospecific antibody labeled with europium cryptate.

  • 384-well low-volume microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

2. Assay Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Enzyme and Substrate Preparation: The recombinant ABL1 kinase and the biotinylated peptide substrate are diluted to their final concentrations in the kinase assay buffer.

  • Reaction Initiation: In a 384-well plate, the inhibitor solution, the enzyme solution, and the substrate solution are added. The reaction is initiated by the addition of ATP. The final reaction volume is typically 10-20 µL.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes), allowing for the phosphorylation of the substrate by the kinase.

  • Reaction Termination and Detection: The detection reagents (streptavidin-XL665 and europium cryptate-labeled antibody) are added to the wells. This mixture is incubated for a further 60 minutes at room temperature to allow for the binding of the detection reagents to the biotinylated substrate and the phosphorylated residue, respectively.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The raw data is normalized to the controls (0% inhibition with DMSO alone and 100% inhibition with a high concentration of a known potent inhibitor). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Visualizations

BCR-ABL Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by the constitutively active BCR-ABL kinase, leading to cell proliferation and survival.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis

Caption: Downstream signaling pathways activated by BCR-ABL.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of This compound Reaction_Setup Combine Inhibitor, Kinase, Substrate, and ATP in 384-well plate Inhibitor_Dilution->Reaction_Setup Enzyme_Prep Prepare Recombinant BCR-ABL Kinase Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Peptide Substrate & ATP Substrate_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagents (e.g., TR-FRET) Incubation->Detection Read_Plate Measure Signal (e.g., Fluorescence) Detection->Read_Plate Data_Normalization Normalize Data to Controls (0% and 100% inhibition) Read_Plate->Data_Normalization IC50_Calculation Plot Dose-Response Curve and Calculate IC50 Data_Normalization->IC50_Calculation

References

In-Depth Technical Guide: Target Specificity and Off-Target Effects of BCR-ABL-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and off-target effects of BCR-ABL-IN-2, a potent inhibitor of the BCR-ABL1 tyrosine kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Introduction

This compound is a small molecule inhibitor targeting the constitutively active BCR-ABL1 tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). Its mechanism of action involves binding to the kinase domain of ABL1, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signaling pathways crucial for the survival of CML cells. This guide delves into the quantitative specifics of its on-target potency, its activity against clinically relevant mutants, and its interactions with other kinases, providing a detailed picture of its selectivity profile.

On-Target Activity

This compound demonstrates potent inhibitory activity against the native ABL1 kinase and the clinically significant T315I mutant, which confers resistance to many first- and second-generation ABL inhibitors.

Table 1: On-Target Inhibitory Activity of this compound

TargetIC50 (nM)
ABL1 (native)57[1]
ABL1 (T315I mutant)773[1]

Off-Target Effects and Kinase Selectivity

A critical aspect of drug development is understanding a compound's selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, provide opportunities for therapeutic repositioning. This compound has been profiled against a panel of other kinases to determine its selectivity.

Table 2: Off-Target Kinase Inhibition Profile of this compound

Off-Target KinaseIC50 (µM)
KDR (VEGFR2)1.8[1]
B-Raf0.23[1]
p380.0063 (6.3 nM)[1]

Note: The IC50 value for p38 kinase is notably low, suggesting it is a significant off-target of this compound.

Signaling Pathways

To visualize the context of this compound's action, the following diagrams illustrate the BCR-ABL signaling pathway and a conceptual representation of on-target versus off-target inhibition.

BCR_ABL_Signaling BCR-ABL BCR-ABL RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway BCR-ABL->JAK/STAT Pathway Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival JAK/STAT Pathway->Proliferation JAK/STAT Pathway->Survival

BCR-ABL Signaling Pathways

Target_Specificity cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Inhibition p38 Kinase p38 Kinase This compound->p38 Kinase Inhibition KDR KDR This compound->KDR Inhibition B-Raf B-Raf This compound->B-Raf Inhibition Therapeutic Effect Therapeutic Effect BCR-ABL->Therapeutic Effect Blocks Proliferation & Survival Potential Side Effects / Other Activities Potential Side Effects / Other Activities p38 Kinase->Potential Side Effects / Other Activities KDR->Potential Side Effects / Other Activities B-Raf->Potential Side Effects / Other Activities

On-Target vs. Off-Target Activity

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the types of assays typically employed to determine the inhibitory activity of compounds like this compound.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase in a biochemical setting.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.

Materials:

  • Purified recombinant kinase (e.g., ABL1, ABL1 T315I, KDR, B-Raf, p38)

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound (serially diluted in DMSO)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or phosphorimager (for radiometric assays)

  • Plate reader for non-radiometric methods (e.g., fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture Preparation: In each well of the assay plate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (mixed with radiolabeled ATP for radiometric assays) to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays, or EDTA for non-radiometric assays).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter or phosphorimager.

    • Non-Radiometric Assays (e.g., LanthaScreen™, Kinase-Glo®): Follow the manufacturer's protocol for the specific assay kit to measure the signal (e.g., FRET, luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Prepare Reagents Prepare Reagents Dispense Kinase & Substrate Dispense Kinase & Substrate Prepare Reagents->Dispense Kinase & Substrate Add Inhibitor Add Inhibitor Dispense Kinase & Substrate->Add Inhibitor Initiate with ATP Initiate with ATP Add Inhibitor->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Detect Signal Detect Signal Terminate Reaction->Detect Signal Analyze Data (IC50) Analyze Data (IC50) Detect Signal->Analyze Data (IC50) Cellular_Assay_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Culture & Treatment->Cell Lysis & Protein Quantification SDS-PAGE & Western Blot SDS-PAGE & Western Blot Cell Lysis & Protein Quantification->SDS-PAGE & Western Blot Antibody Incubation & Detection Antibody Incubation & Detection SDS-PAGE & Western Blot->Antibody Incubation & Detection Data Analysis (IC50) Data Analysis (IC50) Antibody Incubation & Detection->Data Analysis (IC50)

References

"BCR-ABL-IN-2" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the BCR-ABL Inhibitor: BCR-ABL-IN-2

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the BCR-ABL inhibitor, this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, with a focus on oncology and kinase inhibition.

Core Chemical and Pharmacological Properties

This compound is a potent inhibitor of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation inhibitors.[1][2] Its mechanism involves binding to the kinase in a specific "Type II-out" conformation, where the DFG (Asp-Phe-Gly) motif is flipped.[1] This is achieved through a structural design that includes a urea moiety to interact with the K271-E286 salt bridge, a t-butyl group that binds in a hydrophobic pocket, and a 2,3-dichlorophenyl ring to stabilize the DFG motif in its inactive state.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 502.39 g/mol [1]
Molecular Formula C₂₄H₂₅Cl₂N₅O₃[1]
CAS Number 897369-18-5[1]
SMILES O=C([C@H]1NCC2=C(C=C(N3N=C(C(C)(C)C)C=C3NC(NC4=CC=CC(Cl)=C4Cl)=O)C=C2)C1)O[1]
IUPAC Name (R)-1-(5-(1-(2,3-dichlorophenylcarbamoyl)-5-(tert-butyl)-1H-pyrazol-3-ylamino)-1,3-dihydroisoindol-2-yl)ethan-1-one (Note: IUPAC name derived from structure, may vary)
Pharmacological Profile: Kinase Inhibition

This compound demonstrates potent inhibition against native and T315I mutated ABL1 kinase. It also exhibits activity against other kinases, indicating a multi-targeted profile.

Target KinaseIC₅₀ ValueReference
ABL1 (native) 57 nM[1][2]
ABL1 (T315I) 773 nM[1][2]
KDR (VEGFR2) 1.8 µM[1][2]
B-Raf 0.23 µM[1][2]
p38 6.3 nM, 43 nM[1][2]

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating a complex network of downstream signaling pathways.[3] These pathways promote cell proliferation and survival while inhibiting apoptosis.[4] Key cascades activated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[3][5][6] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals.

BCR_ABL_Signaling_Pathway cluster_RAS RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_STAT JAK/STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 GAB2 GAB2 BCR_ABL->GAB2 JAK JAK BCR_ABL->JAK BCR_ABL_IN_2 This compound BCR_ABL_IN_2->BCR_ABL Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K GAB2->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition_PI3K Apoptosis Inhibition AKT->Apoptosis_Inhibition_PI3K mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

BCR-ABL downstream signaling pathways and point of inhibition.

Experimental Protocols & Workflows

This section details common experimental methodologies used to characterize BCR-ABL inhibitors like this compound.

Small Molecule Inhibitor Synthesis Workflow

The precise synthesis of this compound is detailed in patent literature (US 2008/0113967 A1) and peer-reviewed publications.[1][2] The general workflow for creating such a targeted inhibitor involves a multi-step process from initial design to final purification.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Start Scaffold Selection Step1 Intermediate 1 Synthesis Start->Step1 Step3 Coupling Reaction Step1->Step3 Step2 Intermediate 2 Synthesis Step2->Step3 Step4 Purification (e.g., HPLC) Step3->Step4 End Final Compound Step4->End Analysis1 Structural Verification (NMR, Mass Spec) End->Analysis1 Analysis2 Purity Assessment (HPLC) End->Analysis2

Conceptual workflow for small molecule inhibitor synthesis.
In Vitro Kinase Inhibition Assay

To determine the IC₅₀ value of an inhibitor against its target kinase, a direct enzymatic assay is required. This protocol is a representative method adapted from common non-radioactive kinase assay procedures.[7][8]

Kinase_Assay_Workflow A 1. Coat Plate Wells with Substrate Peptide B 2. Add Recombinant BCR-ABL Kinase A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Initiate Reaction with ATP Solution C->D E 5. Incubate at 30-37°C D->E F 6. Add Detection Antibody (Anti-Phosphotyrosine) E->F G 7. Add Secondary HRP- conjugated Antibody F->G H 8. Add Substrate (e.g., TMB) & Measure Absorbance G->H I 9. Calculate IC50 Value H->I

Workflow for a typical in vitro BCR-ABL kinase inhibition assay.

Detailed Protocol:

  • Plate Preparation : 96-well plates are coated with a specific peptide substrate for the ABL kinase (e.g., a biotinylated peptide captured on a streptavidin-coated plate).[9][10]

  • Reagent Preparation : Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO, then diluted in kinase buffer). Prepare a solution of recombinant BCR-ABL kinase (either native or T315I mutant) in kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).[7]

  • Assay Reaction :

    • Add the recombinant kinase solution to each well.

    • Add the diluted this compound or control vehicle (DMSO) to the wells.

    • Initiate the kinase reaction by adding a solution containing ATP. The final ATP concentration should be near the Km for the kinase, if known.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[7]

  • Detection :

    • Wash the wells to remove ATP and non-bound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., a phosphotyrosine-specific antibody).

    • After incubation and washing, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells again and add a chemiluminescent or colorimetric HRP substrate.

  • Data Analysis : Measure the signal (luminescence or absorbance) using a plate reader. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[8]

Cellular Activity Assay

To assess the inhibitor's effect in a biologically relevant context, a cell-based assay is performed using a cell line that endogenously expresses the BCR-ABL oncoprotein, such as the K562 human CML cell line.[11]

Cellular_Assay_Workflow A 1. Seed K562 Cells in 96-well Plates B 2. Treat Cells with This compound (Serial Dilutions) A->B C 3. Incubate for a Defined Period (e.g., 2-4 hours) B->C D 4. Lyse Cells to Release Proteins C->D E 5. Quantify Phospho-BCR-ABL (e.g., via Sandwich ELISA) D->E F 6. Normalize to Total Protein or Housekeeping Gene E->F G 7. Calculate IC50 Value F->G

Workflow for a cell-based BCR-ABL phosphorylation assay.

Detailed Protocol:

  • Cell Culture : Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired density.

  • Cell Plating : Seed the K562 cells into 96-well plates at a predetermined density (e.g., 1x10⁵ cells/well).[9]

  • Inhibitor Treatment : Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation : Incubate the cells for a period sufficient to observe inhibition of kinase signaling (e.g., 2 to 4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis : After incubation, pellet the cells by centrifugation, remove the supernatant, and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[12]

  • Detection (ELISA) :

    • Use a sandwich ELISA to quantify the level of phosphorylated BCR-ABL. A capture antibody (e.g., anti-BCR) is coated on the plate, the cell lysate is added, and a detection antibody (e.g., anti-phosphotyrosine-HRP) is used to generate a signal.[11]

    • Alternatively, measure the phosphorylation of a downstream substrate like CrkL.[10]

  • Data Analysis : Normalize the phosphorylation signal to the total protein concentration in each lysate. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

In Vivo Efficacy Study Workflow

To evaluate the therapeutic potential of this compound in a living organism, a xenograft mouse model is often employed. This involves implanting human CML cells into immunodeficient mice.[13]

In_Vivo_Workflow A 1. Implant Human CML Cells (e.g., K562) into Immunodeficient Mice B 2. Allow Tumors to Establish and Reach Measurable Size A->B C 3. Randomize Mice into Treatment & Control Groups B->C D 4. Administer this compound (e.g., IP, Oral) or Vehicle Daily C->D E 5. Monitor Tumor Volume and Body Weight Regularly D->E F 6. Analyze Data: - Tumor Growth Inhibition - Survival Analysis E->F

General workflow for an in vivo xenograft study.

Detailed Protocol:

  • Cell Implantation : Human CML cells (e.g., KU812, K562) are injected subcutaneously or intravenously into immunodeficient mice (e.g., nude or SCID mice).[13]

  • Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Group Assignment : Mice are randomly assigned to different groups: a vehicle control group and one or more treatment groups receiving different doses of this compound.

  • Drug Administration : The compound is administered on a defined schedule (e.g., once or twice daily) via a clinically relevant route, such as oral gavage or intraperitoneal (IP) injection.[13]

  • Monitoring : Key parameters are monitored throughout the study, including:

    • Tumor volume (measured with calipers).

    • Animal body weight (as an indicator of toxicity).

    • Overall animal health and survival.

  • Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tissues may be collected for pharmacokinetic (drug concentration) and pharmacodynamic (target inhibition) analysis. The primary endpoints are typically tumor growth inhibition and extension of survival.[13]

References

In Vitro Efficacy of BCR-ABL-IN-2 (DCC-2036) Against Imatinib-Resistant Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance, primarily driven by mutations in the BCR-ABL kinase domain, presents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML). While imatinib and subsequent second-generation tyrosine kinase inhibitors (TKIs) have revolutionized CML therapy, the T315I "gatekeeper" mutation, among others, confers resistance to most approved agents. This technical guide provides an in-depth overview of the in vitro efficacy of BCR-ABL-IN-2, also known as DCC-2036 or Rebastinib, a novel switch-control inhibitor designed to overcome these resistance mechanisms. This document details its inhibitory activity against a panel of imatinib-resistant BCR-ABL mutants, outlines the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound (DCC-2036) is a potent, orally bioavailable inhibitor that targets the "switch-control" pocket of the ABL kinase domain. Unlike ATP-competitive inhibitors, DCC-2036 stabilizes the inactive "DFG-out" conformation of the kinase, a mechanism that is effective against mutations that confer resistance to conventional TKIs. Specifically, it contains a urea moiety that forms a hydrogen bond with the conserved K271-E286 salt bridge, a t-butyl group that binds to the hydrophobic spine, and a 2,3-dichlorophenyl ring that stabilizes the DFG-phenylalanine F382 in the inactive conformation.[1] This unique binding mode allows it to effectively inhibit both wild-type and a broad range of mutant BCR-ABL kinases, including the recalcitrant T315I mutant.[2][3]

Quantitative In Vitro Efficacy

The inhibitory activity of this compound (DCC-2036) has been quantified against both purified kinase enzymes and in cellular models expressing various imatinib-resistant BCR-ABL mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) and cellular anti-proliferative activities.

Table 1: Biochemical Inhibitory Activity of DCC-2036 against Purified ABL Kinase Isoforms
Kinase TargetIC50 (nM)
Unphosphorylated ABL1 (native)0.82
Phosphorylated ABL1 (native)2
Unphosphorylated ABL1 (T315I)5
Phosphorylated ABL1 (T315I)4
ABL1 (H396P)1.4

Data sourced from Chan et al., 2011 and supplier technical data sheets.[2]

Table 2: Cellular Anti-proliferative Activity of DCC-2036 in Ba/F3 Cells Expressing Imatinib-Resistant BCR-ABL Mutants
BCR-ABL MutantDCC-2036 IC50 (nM)
Wild-Type (WT)5.4
L248R150
Y253H15
E255V10
T315A2
T315I13
F359C2

Data sourced from Chan et al., 2011 and supplier technical data sheets.[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the efficacy of this compound (DCC-2036).

In Vitro Kinase Assay (Coupled-Enzyme Spectrophotometric Assay)

This assay measures the enzymatic activity of purified ABL kinase and the inhibitory potency of compounds by monitoring ADP production.

Materials:

  • Purified recombinant unphosphorylated or phosphorylated ABL1 kinase (native or mutant)

  • Abltide (EAIYAAPFAKKK) peptide substrate

  • ATP

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Phosphoenol pyruvate

  • NADH

  • Assay Buffer: 90 mM Tris, pH 7.5, 9 mM MgCl₂, 0.1% octyl-glucoside, 1% DMSO

  • Inhibitor (DCC-2036) serially diluted in DMSO and then in buffer

  • 384-well microplates

  • Spectrophotometer plate reader

Procedure:

  • Prepare the ABL1 kinase/coupled assay components mixture containing ABL1 kinase (1 nM), Abltide (0.2 mM), pyruvate kinase (~4 units), lactate dehydrogenase (~0.7 units), phosphoenol pyruvate (1 mM), and NADH (0.28 mM) in the assay buffer.

  • Prepare serial dilutions of DCC-2036 in a separate plate.

  • Add 50 µL of the inhibitor mixture to the wells of a 384-well plate.

  • Add 50 µL of the ABL1 kinase/coupled assay components mixture to each well.

  • Incubate the plate at 30°C for 2 hours.

  • Initiate the kinase reaction by adding 2 µL of 25 mM ATP (final concentration 500 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 2 minutes for 2.5 hours at 30°C. The oxidation of NADH is coupled to the production of ADP, leading to a decrease in A340nm.

  • Calculate the reaction rate (slope) from the linear portion of the curve (typically between 1 and 2 hours).

  • Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the DMSO control.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[4][5]

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the viability and proliferation of BCR-ABL-expressing cells.

Materials:

  • Ba/F3 or other hematopoietic cell lines engineered to express wild-type or mutant BCR-ABL.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.

  • For Ba/F3 cells, IL-3 is required for the parental line but omitted for BCR-ABL expressing lines.

  • DCC-2036

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide) or DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the BCR-ABL-expressing cells in 96-well plates at a density of 4 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • The following day, treat the cells with serial dilutions of DCC-2036. Include a DMSO-only control. For this specific protocol, serum-free medium was used during treatment.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.

  • After incubation, add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals. Alternatively, centrifuge the plate, remove the medium, and add DMSO to each well.

  • Read the absorbance at a wavelength of 540-570 nm, with a reference wavelength of 690 nm.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[5]

Cellular BCR-ABL Phosphorylation Assay (ELISA-based)

This assay quantifies the autophosphorylation of BCR-ABL within cells, providing a direct measure of target engagement and inhibition.

Materials:

  • K562 (or other BCR-ABL positive) cell line.

  • Cell culture medium and reagents.

  • DCC-2036.

  • 96-well filter plates.

  • Lysis buffer.

  • Neutravidin-coated capture plates.

  • Phospho-tyrosine specific primary antibody.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent or fluorescent substrate.

  • Plate reader.

Procedure:

  • Seed K562 cells into a 96-well filter plate.

  • Treat the cells with various concentrations of DCC-2036 for a defined period (e.g., 1-2 hours).

  • For live-cell analysis, a cell-penetrating biotinylated BCR-ABL substrate peptide can be added and incubated to allow for intracellular phosphorylation.

  • Remove the media by vacuum filtration.

  • Add lysis buffer to each well and incubate to lyse the cells.

  • Centrifuge the filter plate over a Neutravidin-coated capture plate to transfer the lysate. The biotinylated substrate (if used) or endogenous phosphorylated proteins will be captured.

  • Wash the wells to remove unbound proteins.

  • Probe with a primary antibody specific for phospho-BCR-ABL (or the phosphorylated substrate).

  • Wash and add an HRP-conjugated secondary antibody.

  • After a final wash, add the detection substrate and measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the inhibition of BCR-ABL phosphorylation relative to control wells and determine the IC50 value.[6][7]

Visualizations

BCR-ABL Signaling Pathway and Inhibition

The following diagram illustrates the central role of BCR-ABL in driving leukemogenesis through the activation of multiple downstream signaling pathways and the point of intervention for this compound (DCC-2036).

BCR_ABL_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GeneTranscription Gene Transcription STAT5->GeneTranscription Inhibitor This compound (DCC-2036) Inhibitor->BCR_ABL

Caption: BCR-ABL signaling and inhibition by this compound (DCC-2036).

Experimental Workflow for In Vitro Evaluation

This diagram outlines the typical workflow for assessing the in vitro efficacy of a novel BCR-ABL inhibitor against imatinib-resistant mutations.

Experimental_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Start Start: Novel Inhibitor Synthesis (this compound) BiochemAssay Biochemical Kinase Assay Start->BiochemAssay CellBasedProlif Cell-Based Proliferation Assay Start->CellBasedProlif DataAnalysis Data Analysis: IC50 Determination BiochemAssay->DataAnalysis BiochemDetails - Purified WT & Mutant BCR-ABL - Determine direct enzymatic inhibition TargetPhospho Target Phosphorylation Assay CellBasedProlif->TargetPhospho CellBasedProlif->DataAnalysis CellDetails - Cell lines expressing WT & Mutant BCR-ABL - Assess anti-proliferative effect TargetPhospho->DataAnalysis PhosphoDetails - Measure inhibition of BCR-ABL  autophosphorylation in cells End End: Candidate for In Vivo Testing DataAnalysis->End

Caption: Workflow for in vitro evaluation of BCR-ABL inhibitors.

Conclusion

This compound (DCC-2036) demonstrates potent in vitro activity against wild-type BCR-ABL and a range of clinically relevant imatinib-resistant mutations, most notably the T315I mutant. Its unique switch-control mechanism of action provides a clear advantage over traditional ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of CML drug discovery and development, facilitating further investigation and comparison of novel therapeutic agents.

References

In-Depth Technical Guide to the Preclinical Profile of BCR-ABL-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical data available for BCR-ABL-IN-2, a potent inhibitor of the BCR-ABL1 tyrosine kinase. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor research.

Introduction

This compound (also known as HY-18819 and referred to as "compound 1" in primary literature) is a small molecule inhibitor designed to target the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML).[1] It is a "switch-control" inhibitor that stabilizes the inactive, DFG-out conformation of the ABL1 kinase domain.[1][2] This mechanism of action allows it to overcome certain forms of resistance to other tyrosine kinase inhibitors (TKIs). This guide summarizes the key in vitro and in vivo preclinical studies that have characterized the activity and efficacy of this compound.

In Vitro Activity

Kinase Inhibition

This compound demonstrates potent inhibition of the native ABL1 kinase and maintains activity against the gatekeeper T315I mutant, a common source of resistance to first and second-generation TKIs. The inhibitory activity has been quantified through in vitro kinase assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
Native ABL157[1][2]
ABL1 T315I Mutant773[1][2]
KDR1800
B-Raf230
p386.3
Cellular Activity

The cellular activity of this compound was assessed in Ba/F3 murine pro-B cells engineered to express various forms of BCR-ABL1. The compound effectively inhibited the autophosphorylation of both native and T315I mutant BCR-ABL1, as well as the phosphorylation of the downstream signaling protein STAT5.

Table 2: Cellular Inhibitory Activity of DCC-2036 (a closely related, optimized compound)

Cell LineTargetIC50 (nM)
Ba/F3BCR-ABL1 native autophosphorylation29[1]
Ba/F3BCR-ABL1 T315I autophosphorylation18[1]
Ba/F3STAT5 phosphorylation (native BCR-ABL1)28[1]
Ba/F3STAT5 phosphorylation (T315I BCR-ABL1)13[1]

Note: Data for the closely related and more potent compound DCC-2036 is presented here to illustrate the on-target cellular effects of this class of inhibitors, as detailed cellular IC50 values for this compound (compound 1) were not the primary focus of the cited publication.

The compound also demonstrated potent inhibition of proliferation in Ba/F3 cells expressing native BCR-ABL1 and a range of clinically relevant, TKI-resistant mutants.

In Vivo Animal Models

The in vivo efficacy of the closely related, optimized compound DCC-2036 was evaluated in mouse models of CML and B-lymphoblastic leukemia (B-ALL) driven by the T315I mutant of BCR-ABL. These studies provide an indication of the potential in vivo activity of this class of inhibitors.

In a CML model using Ba/F3 cells expressing BCR-ABL1 T315I, treatment with DCC-2036 significantly prolonged the survival of the mice compared to vehicle-treated controls.[1] Similarly, in a B-ALL model with Arf-null pre-B cells expressing BCR-ABL1 T315I, DCC-2036 treatment also led to a significant extension of survival.[1]

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway

The following diagram illustrates the canonical BCR-ABL signaling pathway and highlights the downstream targets that are inhibited by this class of compounds.

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT STAT5 Phosphorylation Inhibitor This compound Inhibitor->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: Simplified BCR-ABL1 signaling pathway and point of inhibition.

In Vivo Efficacy Study Workflow

The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of a BCR-ABL inhibitor in a mouse xenograft model.

In_Vivo_Workflow start Start cell_culture Culture of BCR-ABL T315I expressing cells start->cell_culture injection Intravenous injection of cells into mice cell_culture->injection randomization Randomization of mice into treatment groups injection->randomization treatment Treatment with This compound analog or vehicle randomization->treatment monitoring Monitoring of disease progression and animal health treatment->monitoring endpoint Endpoint: Survival analysis monitoring->endpoint end End endpoint->end

Caption: Generalized workflow for in vivo efficacy studies of a BCR-ABL inhibitor.

Experimental Protocols

In Vitro ABL1 Kinase Inhibition Assay

This protocol is a generalized representation of how the IC50 values for this compound were likely determined, based on the methodology described for DCC-2036.[1]

  • Enzyme and Substrate Preparation: Recombinant human ABL1 kinase domain (native or T315I mutant) is used as the enzyme source. A synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) is prepared in assay buffer.

  • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The kinase, substrate, and ATP are combined in the wells of a microtiter plate. The reaction is initiated by adding the serially diluted inhibitor. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based detection with a phospho-tyrosine specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorescence-based method.

  • Data Analysis: The results are expressed as the percentage of inhibition relative to a no-inhibitor control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This protocol describes a general method for assessing the effect of an inhibitor on the proliferation of BCR-ABL-dependent cell lines.

  • Cell Seeding: Ba/F3 cells expressing either native or mutant BCR-ABL1 are seeded into 96-well plates at a predetermined density in appropriate growth medium.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells) or an MTS assay.

  • Data Analysis: The luminescence or absorbance values are recorded. The data is normalized to the vehicle-treated control, and the IC50 values are determined by non-linear regression analysis of the dose-response curves.

Conclusion

This compound is a potent inhibitor of the ABL1 kinase, including the clinically important T315I mutant. Its "switch-control" mechanism of action provides a basis for its activity against resistant forms of BCR-ABL. While detailed in vivo data for this compound itself is not extensively published, studies on the closely related, optimized compound DCC-2036 demonstrate significant anti-leukemic activity in animal models of T315I-positive CML and B-ALL. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound would be necessary to fully evaluate its therapeutic potential.

References

The Inhibitory Effect of BCR-ABL Tyrosine Kinase Inhibitors on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: The specific compound "BCR-ABL-IN-2" is not documented in the scientific literature. This guide will use Imatinib, a well-characterized and clinically significant BCR-ABL tyrosine kinase inhibitor (TKI), as a representative molecule to detail the effects of BCR-ABL inhibition on its downstream signaling pathways. The principles and methodologies described are broadly applicable to the study of other BCR-ABL inhibitors.

Introduction: The BCR-ABL Oncoprotein and Targeted Therapy

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation fuses the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, creating the BCR-ABL fusion gene.[1][2]

The product of this fusion gene is the BCR-ABL oncoprotein, a constitutively active tyrosine kinase.[3] This aberrant kinase activity drives the uncontrolled proliferation of hematopoietic cells and inhibits apoptosis through the continuous phosphorylation of a multitude of downstream substrates.[4][5] BCR-ABL's activity is central to the pathogenesis of CML and a subset of Acute Lymphoblastic Leukemia (ALL).[3]

The development of tyrosine kinase inhibitors (TKIs) that specifically target the ATP-binding site of the BCR-ABL kinase has revolutionized the treatment of these malignancies.[3] By blocking the kinase activity of BCR-ABL, these inhibitors effectively shut down the downstream signaling pathways responsible for the leukemic phenotype, leading to high rates of remission and improved patient outcomes.[1] This guide will explore the core signaling pathways downstream of BCR-ABL and detail the effects of inhibition, using Imatinib as a prime example.

Core Downstream Signaling Pathways of BCR-ABL

The constitutively active BCR-ABL kinase activates several key signaling cascades that promote cell proliferation, survival, and altered adhesion. The primary pathways include the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.

Ras/Raf/MEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation. BCR-ABL activates this cascade through the phosphorylation of adaptor proteins like GRB2, which then recruits SOS (Son of Sevenless) to activate Ras. Activated Ras, in turn, initiates a phosphorylation cascade involving Raf, MEK, and ERK.[4][6] Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell cycle progression.

G BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 P SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Imatinib Imatinib (BCR-ABL Inhibitor) Imatinib->BCR_ABL G BCR_ABL BCR-ABL Adaptors Adaptor Proteins (GRB2, GAB2) BCR_ABL->Adaptors P PI3K PI3K Adaptors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Imatinib Imatinib (BCR-ABL Inhibitor) Imatinib->BCR_ABL G cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 P STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Transcription Gene Transcription (e.g., Bcl-xL) STAT5_dimer->Transcription Nucleus Nucleus Imatinib Imatinib (BCR-ABL Inhibitor) Imatinib->BCR_ABL G start Start: K562 Cell Culture treat Treat with Imatinib (0, 0.1, 1, 5 µM) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE lyse->sds transfer Western Transfer (to PVDF membrane) sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody (anti-pSTAT5) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Analyze Phosphorylation Levels detect->analyze

References

The Role of BCR-ABL Tyrosine Kinase Inhibitors in the Targeted Induction of Apoptosis in Leukemic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BCR-ABL tyrosine kinase inhibitors (TKIs) in inducing apoptosis in leukemic cells, a cornerstone of targeted therapy for Chronic Myeloid Leukemia (CML). While the specific compound "BCR-ABL-IN-2" is not prominently documented in publicly available literature, this guide will focus on the well-established principles and actions of widely-studied BCR-ABL inhibitors, which are presumed to be representative of this class of compounds.

The BCR-ABL oncoprotein, a constitutively active tyrosine kinase, is the pathogenic driver in CML and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2] It activates a complex network of downstream signaling pathways that promote cell proliferation and, crucially, inhibit apoptosis, leading to the accumulation of leukemic cells.[3][4][5] TKIs are designed to specifically target the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and reactivating the apoptotic machinery within malignant cells.[6][7]

Core Mechanism of Action: Re-engaging Apoptosis

The primary mechanism by which BCR-ABL inhibitors induce apoptosis is through the direct inhibition of the BCR-ABL kinase. This targeted inhibition leads to the deactivation of multiple anti-apoptotic signaling cascades that are constitutively active in BCR-ABL-positive cells. The result is a shift in the cellular balance towards programmed cell death.

Key Signaling Pathways Modulated by BCR-ABL Inhibition

The BCR-ABL oncoprotein promotes cell survival through several key signaling pathways. Inhibition of BCR-ABL by TKIs effectively shuts down these pro-survival signals.

  • RAS/MAPK Pathway: The BCR-ABL/GRB2/SOS complex constitutively activates the RAS pathway, leading to the activation of MEK1/2 and MAPK, which promotes abnormal cell proliferation.[2][8]

  • PI3K/AKT Pathway: This pathway is activated by BCR-ABL through multiple mechanisms, including via GAB2 and CRKL adapter proteins.[2][8] Activated AKT phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9, and promotes the activity of anti-apoptotic proteins like MDM2, which in turn inhibits the tumor suppressor p53.[2][6][8]

  • JAK/STAT Pathway: BCR-ABL also leads to the constitutive activation of STAT5, which upregulates the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1.[9]

The following diagram illustrates the central role of BCR-ABL in promoting cell survival and the mechanism of TKI-mediated apoptosis induction.

BCR_ABL_Signaling cluster_membrane cluster_nucleus BCR_ABL BCR-ABL Oncoprotein GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS PI3K PI3K GAB2->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT BAD Bad AKT->BAD Caspase9 Caspase-9 AKT->Caspase9 MDM2 MDM2 AKT->MDM2 Bcl_xL Bcl-xL STAT5->Bcl_xL Apoptosis_Inhibition Inhibition of Apoptosis p53 p53 MDM2->p53 Bcl_xL->Apoptosis_Inhibition TKI BCR-ABL Inhibitor (e.g., this compound) TKI->BCR_ABL

Caption: BCR-ABL signaling pathways promoting proliferation and inhibiting apoptosis, and their inhibition by a TKI.

Quantitative Analysis of Apoptotic Induction

The efficacy of BCR-ABL inhibitors is quantified by various in vitro assays. The following tables summarize representative quantitative data for well-characterized TKIs against BCR-ABL positive leukemic cell lines, such as K-562.

Table 1: In Vitro Efficacy of Representative BCR-ABL Inhibitors

CompoundCell LineAssay TypeIC50 / GI50 (nM)Reference
ImatinibK-562Proliferation~200-400[10]
NilotinibK-562Proliferation~20-30[1]
DasatinibK-562Proliferation~1-3[11]
PonatinibK-562Proliferation~5-10[11]
Compound 33aK-562Proliferation20.1[12]
Compound 36aK-562Proliferation26.3[12]

Table 2: Apoptosis Induction by BCR-ABL Inhibitors

CompoundCell LineTreatment ConcentrationDuration (hrs)% Apoptotic Cells (Annexin V+)
ImatinibK-5621 µM48Significant increase vs. control
NilotinibBa/F3 p21050 nM24> 60%
DasatinibK-56210 nM48Significant increase vs. control

Note: The data in Table 2 is representative and compiled from various studies. Exact percentages can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pro-apoptotic effects of BCR-ABL inhibitors.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed leukemic cells (e.g., K-562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add the BCR-ABL inhibitor at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat leukemic cells with the BCR-ABL inhibitor at the desired concentration and for the specified duration. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CrkL, total CrkL, cleaved PARP, Bcl-xL, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a typical experimental workflow for evaluating a novel BCR-ABL inhibitor.

Experimental_Workflow Start Start: Novel BCR-ABL Inhibitor Cell_Culture Leukemic Cell Lines (e.g., K-562, Ba/F3-p210) Start->Cell_Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay IC50 Determine IC50 Proliferation_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis IC50->Western_Blot Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant End Conclusion: Efficacy and Mechanism of Action Apoptosis_Quant->End Pathway_Analysis Analyze Signaling Pathway Modulation (p-CrkL, Cleaved PARP) Western_Blot->Pathway_Analysis Pathway_Analysis->End

Caption: A standard workflow for the preclinical evaluation of a BCR-ABL inhibitor's apoptotic activity.

Conclusion

The targeted inhibition of the BCR-ABL oncoprotein by small molecule inhibitors is a highly effective strategy for inducing apoptosis in leukemic cells. By disrupting the constitutive kinase activity, these inhibitors deactivate critical pro-survival and anti-apoptotic signaling pathways, leading to programmed cell death. The in-depth understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel and more effective therapies for BCR-ABL-positive leukemias. The methodologies and data presented in this guide provide a framework for the evaluation and characterization of new chemical entities targeting this critical oncogenic driver.

References

Methodological & Application

Application Notes and Protocols for BCR-ABL-IN-2 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2][3] Its deregulated kinase activity drives the proliferation of leukemic cells and is a prime target for therapeutic intervention.[1][4][5] BCR-ABL-IN-2 is a novel small molecule inhibitor designed to target the ATP-binding site of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and inducing apoptosis in BCR-ABL expressing cells.[5][6][7] These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the potency and selectivity of this compound.

Principle of the Assay

The in vitro kinase assay is a biochemical assay that measures the enzymatic activity of a kinase. In this protocol, the activity of the BCR-ABL kinase is quantified by measuring the phosphorylation of a specific substrate. The assay can be performed using various detection methods, including radiometric assays that track the transfer of a radiolabeled phosphate from ATP to the substrate, or fluorescence/luminescence-based assays that use phospho-specific antibodies or measure ADP production.[8][9][10] This protocol will describe a common method utilizing an anti-phosphotyrosine antibody for detection.

Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that are crucial for cell proliferation, survival, and adhesion.[1][4][11] Key pathways include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.[1][12][13] Understanding these pathways is essential for characterizing the mechanism of action of BCR-ABL inhibitors.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified BCR-ABL signaling pathway.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human Abl (hAbl) KinaseMillipore14-238
ATPSigma-AldrichA7699
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
This compoundSynthesized in-houseN/A
Kinase Buffer (10X)Cell Signaling Technology9802
DTT (1M)Sigma-AldrichD9779
96-well MicroplatesCorning3590
Anti-Phosphotyrosine Antibody (pY-100)Cell Signaling Technology9411
HRP-conjugated Secondary AntibodyJackson ImmunoResearch111-035-003
TMB SubstrateThermo Fisher Scientific34028
Stop Solution (2N H2SO4)VWRVWRU559-500ML

Experimental Workflow

The following diagram outlines the major steps of the in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - this compound Dilutions B Add Kinase, Substrate, and this compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Wash Plate D->E F Add Primary Antibody (Anti-Phosphotyrosine) E->F G Wash Plate F->G H Add HRP-conjugated Secondary Antibody G->H I Wash Plate H->I J Add TMB Substrate I->J K Add Stop Solution J->K L Read Absorbance at 450 nm K->L M Calculate IC50 L->M

References

Application Notes and Protocols for Measuring the Potency of BCR-ABL-IN-2 in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.[2][3][4] Tyrosine kinase inhibitors (TKIs) that target the BCR-ABL protein have revolutionized the treatment of CML.[5][6][7] BCR-ABL-IN-2 is a novel investigational compound designed to inhibit the kinase activity of the BCR-ABL protein.

These application notes provide a detailed protocol for determining the in vitro potency of this compound using a cell-based assay. The protocol describes the measurement of cell viability in a BCR-ABL positive cell line as a function of inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), a key parameter for assessing drug potency.

Principle of the Assay

The potency of this compound is determined by evaluating its ability to inhibit the proliferation of a human cell line that is dependent on the BCR-ABL kinase for growth and survival. The K562 cell line, derived from a CML patient in blast crisis, is a well-established model for such assays as it expresses the p210 BCR-ABL fusion protein.[8][9][10][11] Inhibition of the BCR-ABL kinase by this compound is expected to induce cell growth arrest and/or apoptosis, leading to a decrease in the number of viable cells. Cell viability is quantified using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of living cells. The IC50 value is then calculated from the dose-response curve.

Data Presentation

Table 1: Potency of Various BCR-ABL Tyrosine Kinase Inhibitors in CML Cell Lines
InhibitorCell LineAssay TypeIC50 (nM)Reference
ImatinibK562Cell Viability~500[12]
ImatinibKU812Cell Viability~300[12]
ImatinibKCL22Cell Viability~300[12]
DasatinibK562Cell Viability~1[12]
DasatinibKU812Cell Viability~7.5[12]
DasatinibKCL22Cell Viability~7.5[12]
PonatinibK562Cell Viability~50[12]
PonatinibKU812Cell Viability~5-50[12]
PonatinibKCL22Cell Viability~5-50[12]
CHMFL-074K562Cell Proliferation56[13]
CHMFL-074KU812Cell Proliferation57[13]
ETC-219K562Anti-proliferative-[14]
AK-HW-90 (2b)K-562Anticancer Potency0.651 (BCR-ABL T315I)[15]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and detection method.

Signaling Pathway

The BCR-ABL fusion protein activates multiple downstream signaling pathways that are crucial for cell proliferation, survival, and adhesion.[2][3][16][17] Key pathways activated by BCR-ABL include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, both of which promote cell growth and inhibit apoptosis.[2][17]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival mTOR->Survival

Caption: Simplified BCR-ABL signaling pathway leading to increased cell proliferation and survival.

Experimental Protocols

Materials and Reagents
  • Cell Line: K562 (ATCC® CCL-243™), a human CML cell line expressing BCR-ABL.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Control Inhibitor: Imatinib or another well-characterized BCR-ABL inhibitor (optional).

  • MTS Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or equivalent.

  • Phosphate-Buffered Saline (PBS): sterile.

  • 96-well clear-bottom cell culture plates.

  • CO2 incubator: 37°C, 5% CO2.

  • Microplate reader: capable of measuring absorbance at 490 nm.

  • Hemocytometer or automated cell counter.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Culture K562 Cells Start->Cell_Culture Harvest Harvest and Count Cells Cell_Culture->Harvest Seed Seed Cells into 96-well Plate Harvest->Seed Treat Treat Cells with Compound Seed->Treat Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze Analyze Data and Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the cell-based potency assay of this compound.

Detailed Protocol

1. Cell Culture and Maintenance:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Passage the cells every 2-3 days.

2. Cell Seeding:

  • On the day of the experiment, harvest exponentially growing K562 cells and determine the cell viability and density using a hemocytometer or an automated cell counter.

  • Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Include wells with medium only for background control.

3. Compound Preparation and Treatment:

  • Prepare a serial dilution of this compound in culture medium from the 10 mM DMSO stock. A common starting concentration for the highest dose is 10 µM, followed by 10-point, 3-fold serial dilutions.

  • The final DMSO concentration in all wells should be kept constant and should not exceed 0.1% to avoid solvent toxicity.

  • Add 100 µL of the diluted compound to the corresponding wells of the 96-well plate containing the cells.

  • For the vehicle control wells, add medium containing the same final concentration of DMSO.

4. Incubation:

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the doubling time of the K562 cells and the expected kinetics of the compound.

5. Cell Viability Measurement (MTS Assay):

  • After the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for an additional 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

6. Data Analysis:

  • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (DMSO-treated cells), which is set to 100% viability.

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R, or similar). The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This document provides a comprehensive guide for assessing the potency of the novel BCR-ABL inhibitor, this compound, through a robust and reproducible cell-based assay. The detailed protocol, along with the presentation of comparative data and a depiction of the relevant signaling pathway, offers researchers the necessary tools to evaluate the efficacy of this and other potential therapeutic agents targeting the BCR-ABL oncoprotein. Adherence to the outlined procedures will ensure the generation of reliable and consistent data for drug development and cancer research applications.

References

"BCR-ABL-IN-2" solubilization and preparation for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCR-ABL-IN-2 is a potent inhibitor of the BCR-ABL1 tyrosine kinase, a constitutively active enzyme central to the pathogenesis of Chronic Myeloid Leukemia (CML). This oncoprotein drives uncontrolled cell proliferation and survival by activating a cascade of downstream signaling pathways. Understanding the precise methodology for solubilizing and preparing this compound for in vitro studies is critical for accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the solubilization of this compound and its application in cell culture-based assays, along with a summary of its inhibitory activity and an overview of the targeted signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its in vitro activity.

ParameterValueReference
Target BCR-ABL1 Tyrosine Kinase[1]
IC₅₀ (ABL1 native) 57 nM[1]
IC₅₀ (ABL1 T315I mutant) 773 nM[1]
Other Inhibited Kinases (IC₅₀) KDR (1.8 µM), B-Raf (0.23 µM), p38 (6.3 nM), 43 nM (unspecified)[1]

Experimental Protocols

Solubilization of this compound for Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Pre-treatment of the vial: Before opening, centrifuge the vial containing the this compound powder to ensure all the product is at the bottom.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM). It is recommended to prepare a concentrated stock solution to minimize the volume of DMSO added to the final cell culture, which should ideally be less than 0.5% to avoid cytotoxicity[2].

  • Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. A solution stored at -80°C is typically stable for at least a year[1].

Preparation of Working Solutions for Cell Culture Assays

Objective: To dilute the this compound stock solution to the final working concentrations for treating cells in culture.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile serological pipettes and pipette tips

Protocol:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions (in medium): Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to mix well after each dilution step.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to the cell culture medium as used for the highest concentration of this compound. This control is essential to account for any effects of the solvent on the cells.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately to ensure the stability and activity of the compound.

General Protocol for a Cell-Based Assay

Objective: To assess the effect of this compound on the viability or proliferation of BCR-ABL positive cells (e.g., K562 cell line).

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound working solutions and the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the specific cell line.

Visualizations

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL tyrosine kinase activates several downstream signaling pathways, leading to increased cell proliferation and survival, and inhibition of apoptosis.[3][4] Key activated pathways include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.[3][5]

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation

Caption: The BCR-ABL signaling cascade.

Experimental Workflow for Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions (Dilute in Medium) Prepare_Stock->Prepare_Working Seed_Cells Seed BCR-ABL+ Cells (e.g., K562) Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze_Data Data Analysis (Calculate IC50) Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based assay.

References

Application Notes and Protocols for Long-Term Treatment of Cell Lines with BCR-ABL Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2][3] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain have revolutionized the treatment of these malignancies.[3][4] Long-term treatment of BCR-ABL positive cell lines with TKIs is a critical in vitro model for studying the molecular mechanisms of drug efficacy, the development of resistance, and for the discovery of novel therapeutic strategies.[5]

These application notes provide detailed protocols for the long-term treatment of BCR-ABL positive cell lines with a representative BCR-ABL tyrosine kinase inhibitor. The methodologies outlined below are designed to assess the inhibitor's long-term effects on cell viability, apoptosis, and intracellular signaling pathways.

Data Presentation

Table 1: In Vitro IC50 Values of various BCR-ABL TKIs in CML Cell Lines after 48h Treatment
Cell LineImatinibDasatinibPonatinibGNF-5
K562~1.5 µM~7.5 nM~30 nM~1.5 µM
KU812~1 µM~7.5 nM~5 nM~1 µM
KCL22~0.5 µMNot Specified~20 nM~0.5 µM

Data compiled from a study on the effects of different TKIs on CML cell lines.[6] Note that IC50 values can vary between experiments and laboratories.

Table 2: Monitoring Molecular Response to TKI Therapy
Time PointOptimal Response (BCR-ABL1 Transcript Level)WarningFailure
3 months≤10%>10%
6 months≤1%>1% and ≤10%>10%
12 months≤0.1% (MMR)>0.1% and ≤1%>1%

Based on European LeukemiaNet (ELN) recommendations for monitoring patient response to TKI therapy, which can be adapted for in vitro studies to assess long-term efficacy.[7] MMR: Major Molecular Response.

Experimental Protocols

Protocol 1: Long-Term Cell Culture with a BCR-ABL Inhibitor

This protocol describes the continuous culture of a BCR-ABL positive cell line (e.g., K562) in the presence of a TKI to establish a stable, inhibitor-adapted cell line or to monitor long-term effects.

Materials:

  • BCR-ABL positive cell line (e.g., K562, KU812, KCL22)[6][8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • BCR-ABL Tyrosine Kinase Inhibitor (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Sterile cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the BCR-ABL positive cells at a density of 2 x 10^5 cells/mL in a T-25 cell culture flask with complete medium.

  • Inhibitor Addition: Add the BCR-ABL inhibitor to the desired final concentration. It is recommended to start with a concentration around the IC50 value and gradually increase it over time if aiming to develop resistant lines.[9]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Monitoring and Maintenance:

    • Every 2-3 days, monitor the cell density and viability using a microscope and Trypan Blue exclusion.

    • When the cell density reaches approximately 8 x 10^5 cells/mL, split the culture. Centrifuge the cells, remove the old medium, and resuspend the cell pellet in fresh medium containing the inhibitor at the appropriate concentration. Re-seed at the initial density.

  • Long-Term Adaptation (Optional): To generate a resistant cell line, gradually increase the concentration of the inhibitor in the culture medium over several weeks to months as the cells adapt and continue to proliferate.[9]

  • Cryopreservation: At various time points, harvest and cryopreserve aliquots of the cells for future analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured with or without the BCR-ABL inhibitor

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium with the appropriate concentration of the inhibitor. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells cultured with or without the BCR-ABL inhibitor

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Harvesting: Harvest 1-5 x 10^6 cells for each condition.

  • Cell Lysis: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Reaction Setup: Transfer the supernatant (cytosolic extract) to a new tube. Add 50 µL of 2x reaction buffer and 5 µL of the caspase-3 substrate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (typically 405 nm).

  • Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the BCR-ABL signaling pathway.

Materials:

  • Cells cultured with or without the BCR-ABL inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-Crkl, anti-Crkl, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Inhibits Apoptosis STAT5->Proliferation STAT5->Survival TKI BCR-ABL TKI TKI->BCR_ABL

Caption: BCR-ABL Signaling Pathways and TKI Inhibition.

Experimental_Workflow start Start: BCR-ABL+ Cell Line culture Long-Term Culture with TKI start->culture viability Cell Viability Assay (MTT) culture->viability apoptosis Apoptosis Assay (Caspase-3) culture->apoptosis western Western Blotting (p-Crkl, etc.) culture->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Workflow for Assessing Long-Term TKI Effects.

References

Troubleshooting & Optimization

"BCR-ABL-IN-2" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCR-ABL-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent inhibitor of the BCR-ABL1 tyrosine kinase. It demonstrates activity against both the native ABL1 kinase and the T315I mutant, which is known to confer resistance to some first-generation inhibitors. A summary of its chemical and biological properties is provided in the table below.

PropertyValue
Molecular Formula C₂₄H₂₅Cl₂N₅O₃
Molecular Weight 502.39 g/mol
IC₅₀ (ABL1 native) 57 nM
IC₅₀ (ABL1 T315I) 773 nM

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a lipophilic compound with poor solubility in aqueous solutions.

Q3: How should I prepare a stock solution of this compound?

For optimal results, follow the detailed protocol below for preparing a DMSO stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.02 mg of the compound (Molecular Weight = 502.39 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube.

  • Dissolution: To facilitate dissolution, gently vortex the solution. If the compound does not fully dissolve, you can sonicate the solution for short intervals in a water bath or warm the solution to 37°C.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Solubility Issues in Aqueous Solutions

A common challenge encountered by researchers is the precipitation of this compound when diluting the DMSO stock solution into aqueous buffers such as PBS or cell culture media. The following troubleshooting guide provides solutions to these issues.

Problem 1: Precipitation upon dilution in aqueous buffer.

  • Cause: this compound is poorly soluble in aqueous solutions. The rapid change in solvent polarity when adding the DMSO stock directly to an aqueous buffer can cause the compound to precipitate.

  • Solution:

    • Step-wise Dilution: Perform a serial dilution of the DMSO stock solution in DMSO to a lower concentration before adding it to the aqueous buffer.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but it is best to determine the optimal concentration for your specific cell line.[1][2] A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.[1]

    • Use of Co-solvents: For in vivo studies or when DMSO is not suitable, co-solvents such as PEG300 and Tween 80 can be used in combination with saline to improve solubility.

Problem 2: Cloudiness or visible particles in the final working solution.

  • Cause: The concentration of this compound in the aqueous solution may have exceeded its solubility limit.

  • Solution:

    • Solubility Enhancement Techniques: Consider using techniques to increase the solubility of lipophilic compounds. These can include the use of surfactants or encapsulation in nanoparticles.

    • Fresh Preparation: Prepare fresh working solutions immediately before each experiment. The stability of this compound in aqueous solutions over extended periods may be limited.

    • Filtration: If minor precipitation occurs, you can filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cells.

Experimental Workflow for Preparing Aqueous Working Solutions

The following diagram illustrates a recommended workflow for preparing aqueous working solutions of this compound from a DMSO stock to minimize precipitation.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw DMSO Stock store->thaw serial_dilute Perform Serial Dilutions in DMSO (if necessary) thaw->serial_dilute add_to_aqueous Add dropwise to pre-warmed aqueous buffer while vortexing serial_dilute->add_to_aqueous final_solution Final Working Solution (clear) add_to_aqueous->final_solution

Caption: Workflow for preparing this compound solutions.

BCR-ABL Signaling Pathway

Understanding the mechanism of action of this compound requires knowledge of the signaling pathways it inhibits. The BCR-ABL oncoprotein constitutively activates several downstream pathways, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the key signaling cascades affected by BCR-ABL.

BCR_ABL_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression

Caption: Key BCR-ABL downstream signaling pathways.

References

"BCR-ABL-IN-2" minimizing off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCR-ABL-IN-2, a potent and selective second-generation tyrosine kinase inhibitor (TKI) designed for experimental models targeting the BCR-ABL fusion protein. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help researchers and drug development professionals effectively use this compound and minimize off-target effects.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Action
High Cell Toxicity in Control (BCR-ABL negative) Cell Lines Off-target kinase inhibition. This compound, while selective, may inhibit other kinases at higher concentrations.[1][2][3]1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity in your control cell line. 2. Consult the Kinase Selectivity Profile (Table 1) to identify potential off-target kinases expressed in your cell model. 3. Reduce the concentration of this compound to the lowest effective dose for inhibiting BCR-ABL phosphorylation.
Loss of this compound Efficacy Over Time in Long-Term Cultures Development of resistance mutations in the ABL kinase domain.[4][5]1. Sequence the BCR-ABL kinase domain in your resistant cell population to identify potential mutations. 2. Consider combination therapies with other agents that have different mechanisms of action.[6] 3. If the T315I "gatekeeper" mutation is detected, this compound may no longer be effective.[7]
Inconsistent Inhibition of Downstream Signaling (e.g., STAT, MAPK) 1. Suboptimal inhibitor concentration or incubation time. 2. Activation of alternative signaling pathways.[5][8] 3. Variability in experimental conditions.1. Optimize the concentration and treatment duration of this compound. 2. Perform a time-course experiment to determine the optimal time point for assessing pathway inhibition. 3. Investigate the activation of other signaling pathways, such as the Src family kinases, which can sometimes be activated as a compensatory mechanism.[5]
Precipitation of this compound in Culture Media Poor solubility of the compound at the working concentration.1. Ensure the stock solution is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture media. 2. Avoid multiple freeze-thaw cycles of the stock solution. 3. Prepare fresh dilutions in pre-warmed media for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding site of the ABL kinase domain of the BCR-ABL fusion protein, preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[9][10] This leads to the inhibition of pro-survival signaling pathways and the induction of apoptosis in BCR-ABL positive cells.

Q2: Which BCR-ABL mutations is this compound effective against?

A2: As a second-generation inhibitor, this compound is designed to be effective against the wild-type BCR-ABL kinase and a range of imatinib-resistant mutations. However, its efficacy against the T315I mutation may be limited. For specific mutant sensitivities, it is recommended to perform cellular assays with cell lines expressing the mutation of interest.[11]

Q3: What are the known major off-target kinases for this compound?

A3: While highly selective for BCR-ABL, this compound may exhibit inhibitory activity against other kinases at higher concentrations. Based on comprehensive kinase profiling, potential off-targets may include members of the Src family kinases and DDR1/2.[12] Please refer to the kinase selectivity data in Table 1 for more details. Understanding the target spectrum is crucial for interpreting potential side effects or for exploring new therapeutic applications.[3][12]

Q4: What are the recommended starting concentrations for in vitro experiments?

A4: For initial experiments in BCR-ABL positive cell lines (e.g., K562, KU812), a starting concentration range of 10 nM to 1 µM is recommended. A dose-response experiment should always be performed to determine the IC50 in your specific cell model.

Q5: What experimental models are suitable for evaluating this compound?

A5: Suitable in vitro models include human CML cell lines such as K562 and KU812. For in vivo studies, xenograft models using these cell lines in immunocompromised mice are appropriate.[13][14] Additionally, retroviral transduction of murine bone marrow cells with BCR-ABL can be used to generate mouse models of CML-like disease.[8][15]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of selected kinases. Data are presented as IC50 values (the concentration of inhibitor required for 50% inhibition of kinase activity).

Kinase Target IC50 (nM) Comments
BCR-ABL (wild-type) 5 Primary Target
BCR-ABL (V299L mutant) 25 High potency against this imatinib-resistant mutant.[16]
LYN150Moderate off-target activity. LYN overexpression can be a mechanism of imatinib resistance.[12]
SRC250Moderate off-target activity.
DDR1300Potential off-target.
DDR2350Potential off-target.
c-KIT> 1000Low activity, indicating good selectivity against this kinase which is a common off-target for other TKIs.[16]
PDGFRα> 1000Low activity.
PDGFRβ> 1000Low activity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)
  • Cell Plating: Seed BCR-ABL positive cells (e.g., K562) and a BCR-ABL negative control cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.

  • Treatment: Add 100 µL of the 2X this compound solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blotting for BCR-ABL Pathway Inhibition
  • Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BCR-ABL (pY245), total BCR-ABL, phospho-STAT5 (pY694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of BCR-ABL phosphorylation and its downstream targets.

Mandatory Visualizations

BCR_ABL_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR ATP ATP BCR_ABL_IN_2 This compound BCR_ABL_IN_2->BCR_ABL Binds to ATP pocket Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation start Start: Hypothesis (this compound inhibits BCR-ABL) cell_viability Cell Viability Assays (K562, KU812, Control Cells) start->cell_viability western_blot Western Blotting (p-BCR-ABL, p-STAT5) cell_viability->western_blot kinase_profiling Kinase Selectivity Profiling (Off-target identification) western_blot->kinase_profiling xenograft CML Xenograft Model (Tumor Growth Inhibition) kinase_profiling->xenograft pd_analysis Pharmacodynamic Analysis (p-BCR-ABL in tumors) xenograft->pd_analysis conclusion Conclusion: Efficacy and Selectivity Profile pd_analysis->conclusion

Caption: Experimental workflow for evaluating this compound efficacy and selectivity.

Troubleshooting_Guide start Problem: Unexpected Experimental Outcome q1 Is there high toxicity in BCR-ABL negative control cells? start->q1 a1_yes Possible Off-Target Effect. - Lower the concentration. - Check kinase selectivity profile. q1->a1_yes Yes q2 Is there a loss of efficacy in long-term cultures? q1->q2 No end Consult further with Technical Support a1_yes->end a2_yes Potential Acquired Resistance. - Sequence BCR-ABL kinase domain. - Test for T315I mutation. q2->a2_yes Yes q3 Is downstream signaling inconsistently inhibited? q2->q3 No a2_yes->end a3_yes Suboptimal Conditions or Alternative Pathway Activation. - Optimize concentration and time. - Check for Src family kinase activation. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Overcoming Acquired Resistance with the BCR-ABL Inhibitor Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated using Dasatinib as a representative BCR-ABL inhibitor for overcoming acquired resistance. The originally requested "BCR-ABL-IN-2" did not correspond to a publicly documented specific molecule. The principles and methodologies described here are based on published data for Dasatinib and are intended to serve as a comprehensive resource for researchers working with similar potent BCR-ABL tyrosine kinase inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: We are observing resistance to imatinib in our long-term CML cell cultures. Can Dasatinib overcome this resistance?

A1: Yes, Dasatinib is a potent second-generation TKI that has demonstrated efficacy against most imatinib-resistant BCR-ABL kinase domain mutations. Unlike imatinib, which primarily binds to the inactive conformation of the ABL kinase, Dasatinib can bind to both the active and inactive conformations, allowing it to inhibit a broader range of mutants.[1][2][3][4] However, it is important to note that Dasatinib is generally not effective against the T315I mutation.[1]

Q2: What is the primary mechanism of action of Dasatinib?

A2: Dasatinib functions as a multi-targeted kinase inhibitor. Its primary mechanism in the context of CML is the inhibition of the BCR-ABL kinase by binding to the ATP-binding site of the ABL kinase domain.[2][3] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive the uncontrolled proliferation and survival of leukemic cells.[2] Additionally, Dasatinib inhibits other kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[2][3]

Q3: We have identified a specific mutation in our resistant cell line. How can we determine if Dasatinib will be effective?

A3: The effectiveness of Dasatinib is dependent on the specific BCR-ABL kinase domain mutation. You can refer to published IC50 values for Dasatinib against various mutants to predict its potential efficacy. The table below summarizes the in vitro activity of Dasatinib against a panel of common imatinib-resistant mutations.

Q4: What are the recommended starting concentrations for Dasatinib in cell culture experiments?

A4: The optimal concentration of Dasatinib will vary depending on the cell line and the specific mutation being studied. Based on published in vitro studies, a starting concentration range of 1 nM to 100 nM is typically used. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.

Q5: We are still observing cell survival after long-term treatment with Dasatinib. What are the possible reasons?

A5: There are several potential reasons for incomplete response to Dasatinib in long-term cultures:

  • Presence of the T315I mutation: As mentioned, Dasatinib is largely ineffective against the T315I "gatekeeper" mutation.[1]

  • Compound mutations: The presence of multiple mutations within the same BCR-ABL allele can confer resistance.

  • BCR-ABL independent resistance mechanisms: Cancer cells can develop alternative survival pathways that are not dependent on BCR-ABL signaling. One such mechanism involves the activation of the FGF receptor pathway, which can be overcome by inhibitors that target both BCR-ABL and the FGF receptor, such as ponatinib.[5][6][7]

  • Pharmacokinetic factors in vitro: Issues such as drug stability in culture media over time or cellular efflux pumps could reduce the effective intracellular concentration of the inhibitor.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant decrease in cell viability after Dasatinib treatment. 1. Cell line may harbor the T315I mutation or other resistant mutations.2. Incorrect drug concentration.3. Drug degradation.1. Sequence the BCR-ABL kinase domain to identify the specific mutation.2. Perform a dose-response curve to determine the IC50 for your cell line.3. Prepare fresh drug stocks and replenish the media with fresh drug every 2-3 days.
Initial response followed by relapse in long-term culture. 1. Selection and expansion of a pre-existing resistant subclone.2. Acquisition of new resistance mutations during treatment.1. Isolate and characterize the relapsed cell population for BCR-ABL mutations.2. Consider combination therapies with inhibitors targeting different pathways.
High background in kinase assays. 1. Non-specific antibody binding.2. Sub-optimal assay conditions.1. Use highly specific antibodies and appropriate blocking buffers.2. Optimize substrate and ATP concentrations, and incubation times.

Quantitative Data

Table 1: In Vitro Activity of Dasatinib against Imatinib-Resistant BCR-ABL Mutants

BCR-ABL MutantIC50 (nM) for DasatinibFold Increase in Resistance vs. WT
Wild-Type0.5 - 31
G250E31
Y253F31
Y253H31
E255K31
E255V31
F317L103.3
M351T31
F359V31
H396P31
T315I>500>167

Data compiled from various in vitro studies. Actual IC50 values may vary between experimental systems.

Experimental Protocols

Cell Proliferation Assay to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dasatinib for a specific CML cell line.

Materials:

  • CML cell line (e.g., K562, Ba/F3 expressing BCR-ABL)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dasatinib stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Prepare serial dilutions of Dasatinib in culture media. A typical concentration range would be from 0.01 nM to 1000 nM.

  • Add 100 µL of the diluted Dasatinib solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Dasatinib concentration.

  • Determine the IC50 value using non-linear regression analysis.

Western Blotting for BCR-ABL Signaling Inhibition

Objective: To assess the effect of Dasatinib on the phosphorylation of BCR-ABL and its downstream targets.

Materials:

  • CML cell line

  • Dasatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BCR-ABL (Tyr177), anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of Dasatinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).

  • Harvest and lyse the cells.

  • Quantify the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 pY177 GAB2 GAB2 BCR-ABL->GAB2 STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors STAT5->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival

Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.

Experimental_Workflow Start Start Long_Term_Culture Long-term culture of CML cells with increasing concentrations of Imatinib Start->Long_Term_Culture Resistance_Observed Observation of Imatinib Resistance Long_Term_Culture->Resistance_Observed Characterize_Resistance Characterize Resistant Cells: - BCR-ABL Kinase Domain Sequencing - Assess BCR-ABL Independent Pathways Resistance_Observed->Characterize_Resistance Select_TKI Select Appropriate TKI (e.g., Dasatinib for most mutations, Ponatinib for T315I) Characterize_Resistance->Select_TKI Treat_with_New_TKI Treat Resistant Cells with selected TKI (e.g., Dasatinib) Select_TKI->Treat_with_New_TKI Monitor_Response Monitor Response: - Cell Viability (IC50) - Western Blot for Signaling Inhibition - Long-term Culture Viability Treat_with_New_TKI->Monitor_Response End End Monitor_Response->End

Caption: Experimental workflow for overcoming acquired resistance in long-term cultures.

References

Technical Support Center: Preclinical Development of BCR-ABL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "BCR-ABL-IN-2" is not publicly available. This guide provides general advice and protocols for researchers working on novel BCR-ABL inhibitors, using established compounds as illustrative examples.

Troubleshooting Guide

This guide addresses common challenges researchers may face during in vivo bioavailability and efficacy studies of novel BCR-ABL inhibitors.

Question Possible Causes Troubleshooting Steps
Why is the oral bioavailability of my BCR-ABL inhibitor low in animal models? Poor Solubility: The compound may have low aqueous solubility, limiting its dissolution in the gastrointestinal tract.[1] High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (ABCB1) in the gut wall, which pump it back into the intestinal lumen.[2][3]Formulation Optimization: Explore different formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance solubility. For an experimental compound, CHMFL-074 was delivered in a 0.5% Methocellulose/0.1% Tween 80 solution for oral administration in mice.[4] Prodrug Approach: Design a prodrug that is more readily absorbed and then converted to the active compound in the body. Co-administration with Inhibitors: In preclinical studies, consider co-administration with an inhibitor of relevant efflux transporters to assess their impact on bioavailability.
I'm observing high variability in plasma concentrations between individual animals. Inconsistent Dosing: Inaccurate oral gavage technique can lead to variable amounts of the compound being administered. Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. For instance, a high-fat meal increased the AUC of nilotinib.[1] Genetic Variability: Differences in drug-metabolizing enzymes or transporters among animals can contribute to variability.Standardize Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques. Control Feeding Schedule: Fast animals overnight before dosing to minimize food-related variability. If food effects are being investigated, standardize the meal type and timing. Use Genetically Homogeneous Animal Strains: Employ inbred strains of mice or rats to reduce genetic variability.
My compound shows good in vitro potency but poor in vivo efficacy. Suboptimal Pharmacokinetics: The compound may not be reaching or maintaining therapeutic concentrations at the target site (e.g., bone marrow). A single administration of an early BCR-ABL inhibitor resulted in a significant but short-lived inhibition of Bcr-Abl kinase activity (2-5 hours).[5] Poor Target Engagement: The compound may not be effectively inhibiting the BCR-ABL kinase in vivo due to factors like plasma protein binding. Drug Resistance: Emergence of resistance mutations in the BCR-ABL kinase domain can reduce drug efficacy.Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to establish the relationship between plasma concentration and target inhibition. This can help optimize the dosing regimen. Continuous inhibition of the Bcr-Abl oncoprotein was found to be necessary for significant biological effects in vivo.[5][6] Measure Target Engagement: In animal studies, collect tumor or tissue samples to measure the extent of BCR-ABL phosphorylation to confirm target inhibition.[4] Resistance Profiling: Test the compound against cell lines expressing common BCR-ABL mutations.
How do I monitor for potential off-target toxicities in my animal studies? Inhibition of Other Kinases: Many tyrosine kinase inhibitors can inhibit other kinases besides the intended target, leading to off-target effects. Dasatinib, for example, is a multi-targeted inhibitor of BCR-Abl and Src family kinases.[3] General Compound Toxicity: The compound itself may have inherent toxicity unrelated to its kinase inhibition profile.Regular Clinical Observations: Monitor animals daily for signs of toxicity such as weight loss, changes in behavior, or altered appearance. Hematological Analysis: Collect blood samples to monitor for changes in blood cell counts. Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.

Frequently Asked Questions (FAQs)

1. What are the key pharmacokinetic parameters to assess for a new BCR-ABL inhibitor?

For a new BCR-ABL inhibitor, it is crucial to determine the following pharmacokinetic parameters:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

2. Which animal models are typically used for in vivo studies of BCR-ABL inhibitors?

Commonly used models include:

  • Xenograft models: Human CML cell lines (e.g., K562, KU812) are implanted subcutaneously or intravenously into immunodeficient mice (e.g., nude or SCID mice).[4][6]

  • Transgenic mouse models: Mice that are genetically engineered to express the BCR-ABL gene and spontaneously develop a CML-like disease.[7][8][9]

  • Retroviral transduction models: Bone marrow cells from mice are transduced with a retrovirus carrying the BCR-ABL gene and then transplanted into irradiated recipient mice.[9][10]

3. How can I assess target engagement of my BCR-ABL inhibitor in vivo?

Target engagement can be evaluated by measuring the inhibition of BCR-ABL kinase activity in tissues or cells from treated animals. This is often done by:

  • Western Blotting: Analyzing the phosphorylation status of BCR-ABL and its downstream substrates like STAT5 and CrkL in tumor or bone marrow samples.[4] A reduction in the phosphorylated forms of these proteins indicates target inhibition.

  • Immunohistochemistry: Staining tissue sections with antibodies specific for phosphorylated BCR-ABL or its downstream effectors.

4. What are the common mechanisms of resistance to BCR-ABL inhibitors?

Resistance to BCR-ABL inhibitors can arise through several mechanisms:

  • BCR-ABL Gene Mutations: Point mutations in the kinase domain of BCR-Abl can prevent the inhibitor from binding effectively.[3]

  • BCR-ABL Gene Amplification: Increased expression of the BCR-ABL protein can overcome the inhibitory effects of the drug.[3]

  • Drug Efflux: Increased activity of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.[3]

  • Activation of Alternative Signaling Pathways: Cancer cells may activate other signaling pathways to bypass their dependence on BCR-ABL signaling.[3]

Reference Pharmacokinetic Data of Established BCR-ABL Inhibitors

The following table summarizes publicly available pharmacokinetic data for established BCR-ABL inhibitors to serve as a benchmark for researchers developing novel compounds.

Inhibitor Animal Model Dose & Route Cmax Tmax AUC Oral Bioavailability (%) Reference
NilotinibCML Patients400 mg twice daily~1 µM (trough)-35% increase vs 800 mg once daily-[1][11]
CGP57148B (Imatinib precursor)Nude Mice160 mg/kg oral-2-5 hours (inhibition)--[5][6]
ImatinibTransgenic Mice30 mg/kg/day oral----[7]

Note: Direct comparative pharmacokinetic data in the same animal model and under the same conditions is often not available in the public domain. The data presented is illustrative.

General Experimental Protocols

Protocol 1: Oral Bioavailability Study in Mice
  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

    • Administer a single oral dose of the compound via gavage. A typical volume is 10 mL/kg.

    • For the intravenous (IV) group (to determine absolute bioavailability), administer the compound via tail vein injection in a suitable vehicle (e.g., saline with a co-solvent).

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to separate plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

    • Calculate oral bioavailability using the formula: %F = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture: Culture a human CML cell line (e.g., K562) under standard conditions.

  • Tumor Implantation:

    • Inject a suspension of CML cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[4]

    • Administer the test compound or vehicle control orally once or twice daily for a specified duration (e.g., 21 days).

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the treatment period.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., Western blotting to assess target engagement).

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 CrkL CrkL BCR-ABL->CrkL RAS-MAPK RAS/MAPK Pathway BCR-ABL->RAS-MAPK PI3K-AKT PI3K/AKT Pathway BCR-ABL->PI3K-AKT p-STAT5 p-STAT5 STAT5->p-STAT5 P Proliferation Cell Proliferation & Survival p-STAT5->Proliferation p-CrkL p-CrkL CrkL->p-CrkL P p-CrkL->Proliferation RAS-MAPK->Proliferation PI3K-AKT->Proliferation BCR-ABL_Inhibitor BCR-ABL Inhibitor BCR-ABL_Inhibitor->BCR-ABL

Caption: BCR-ABL signaling pathway and the point of inhibition.

Experimental_Workflow Start Start Compound_Formulation Compound Formulation Start->Compound_Formulation Animal_Model Select Animal Model (e.g., Xenograft) Compound_Formulation->Animal_Model Dosing Oral/IV Dosing Animal_Model->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Efficacy_Monitoring Efficacy Monitoring (Tumor Volume, Body Weight) Dosing->Efficacy_Monitoring LC_MS_Analysis LC-MS/MS Analysis PK_Sampling->LC_MS_Analysis Endpoint_Analysis Endpoint Analysis (Tumor Excision, Western Blot) Efficacy_Monitoring->Endpoint_Analysis PK_Analysis Calculate PK Parameters LC_MS_Analysis->PK_Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation Endpoint_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for in vivo evaluation of a novel BCR-ABL inhibitor.

References

Technical Support Center: Optimizing In Vivo Studies with BCR-ABL-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific investigational compound designated "BCR-ABL-IN-2" is not publicly available. This technical support guide has been developed using publicly available data for a representative novel type II BCR-ABL inhibitor, CHMFL-074 , to provide a practical and data-driven resource for researchers. The principles and methodologies described herein are broadly applicable to in vivo studies of similar tyrosine kinase inhibitors.

This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful in vivo studies with this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose and schedule for this compound in a mouse xenograft model?

Based on preclinical studies with the representative compound CHMFL-074, a recommended starting dose for efficacy studies in a K562 xenograft mouse model is 100 mg/kg/day, administered orally .[1][2] This regimen has been shown to achieve a significant tumor growth inhibition (TGI) of 65% without apparent toxicity.[1][2] However, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific model and experimental conditions.

2. What is the appropriate vehicle for formulating this compound for oral administration?

For in vivo studies with the representative compound CHMFL-074, a suitable vehicle for oral administration is a solution of 5% DMSO and 40% PEG400 in 55% saline .[1] It is essential to ensure the compound is fully dissolved and stable in the chosen vehicle. A pre-formulation solubility and stability study is highly recommended.

3. What are the expected pharmacokinetic properties of this compound?

While specific pharmacokinetic data for this compound is unavailable, studies on the representative compound CHMFL-074 in Sprague-Dawley rats showed an oral bioavailability of 42.93% and a terminal half-life (T1/2) of 3.38 hours.[1] These parameters suggest that once-daily dosing may be sufficient to maintain therapeutic concentrations, but this should be confirmed with pharmacokinetic studies in the species being used for efficacy experiments.

4. What level of target engagement should be expected in vivo?

Effective in vivo target engagement is crucial for the efficacy of BCR-ABL inhibitors. While direct measurement of this compound target engagement in vivo may require specialized assays, a downstream marker such as the phosphorylation of Crkl (p-Crkl) can be used as a surrogate.[3] A reduction of over 50% in p-Crkl levels in peripheral blood mononuclear cells has been associated with a good clinical response for other BCR-ABL inhibitors.[3]

5. What are the potential toxicities associated with this compound?

Preclinical studies with the representative compound CHMFL-074 at a dose of 100 mg/kg/day in a K562 xenograft mouse model did not show any apparent toxicity.[1][2] However, as with all tyrosine kinase inhibitors, it is important to monitor for potential off-target effects and general signs of toxicity, such as weight loss, changes in behavior, and alterations in hematological parameters. A comprehensive toxicology study is a critical component of preclinical development.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Suboptimal tumor growth inhibition. Inadequate drug exposure.- Perform pharmacokinetic analysis to confirm drug levels in plasma and tumor tissue.- Increase the dose or dosing frequency based on tolerability.- Optimize the drug formulation to improve solubility and bioavailability.
Acquired resistance.
Significant weight loss or signs of toxicity in treated animals. Dose is too high.- Reduce the dose or switch to a less frequent dosing schedule.- Monitor animals more frequently for clinical signs of toxicity.- Perform hematology and clinical chemistry analysis to identify specific organ toxicities.
Formulation-related toxicity.
High variability in tumor growth within treatment groups. Inconsistent tumor cell implantation.- Refine the tumor cell implantation technique to ensure a consistent number of viable cells are injected.- Exclude animals with tumors outside a predefined size range at the start of treatment.
Inconsistent drug administration.

Quantitative Data Summary

Table 1: In Vitro Potency of Representative Compound (CHMFL-074)

Cell LineTargetGI50 (µM)
K562BCR-ABL0.056
KU812BCR-ABL0.057
MEG-01BCR-ABL0.018
Data from Oncotarget, 2016.[1]

Table 2: In Vivo Efficacy of Representative Compound (CHMFL-074) in K562 Xenograft Model

DoseRouteScheduleTumor Growth Inhibition (TGI)Observed Toxicity
100 mg/kgOralDaily65%None apparent
Data from Oncotarget, 2016.[1]

Table 3: Pharmacokinetic Parameters of Representative Compound (CHMFL-074) in Rats

ParameterValue
T1/23.38 hours
Bioavailability (Oral)42.93%
Data from Oncotarget, 2016.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a CML Xenograft Mouse Model

  • Cell Culture: Culture K562 (human CML) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 106 K562 cells in 100 µL of sterile phosphate-buffered saline into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.

    • Administer the drug or vehicle control orally via gavage once daily at the desired dose (e.g., 100 mg/kg).

  • Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the animals daily for any signs of toxicity (e.g., changes in appearance, behavior, activity).

  • Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm3) or at the end of the study period (e.g., 21 days).

  • Tissue Collection: At necropsy, collect tumors and other relevant organs for further analysis (e.g., pharmacodynamic marker analysis, histology).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2_SOS GRB2/SOS Receptor->GRB2_SOS BCR_ABL BCR-ABL BCR_ABL->GRB2_SOS JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT BCR_ABL_IN_2 This compound BCR_ABL_IN_2->BCR_ABL Inhibition RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.

In_Vivo_Study_Workflow Cell_Culture 1. Cell Culture (e.g., K562) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound or Vehicle) Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Study Endpoint & Euthanasia Data_Collection->Endpoint Analysis 8. Data & Tissue Analysis Endpoint->Analysis

Caption: Typical Workflow for an In Vivo Efficacy Study.

Troubleshooting_Logic Start Suboptimal Efficacy Observed Check_PK Adequate Drug Exposure? Start->Check_PK Check_Dose Is Dose Tolerated? Check_PK->Check_Dose Yes Optimize_Formulation Optimize Formulation Check_PK->Optimize_Formulation No Increase_Dose Increase Dose or Dosing Frequency Check_Dose->Increase_Dose Yes Check_Resistance Evidence of Resistance? Check_Dose->Check_Resistance No Increase_Dose->Check_Resistance Optimize_Formulation->Check_PK Consider_Combo Consider Combination Therapy Check_Resistance->Consider_Combo Yes Re-evaluate_Model Re-evaluate In Vivo Model and Target Validation Check_Resistance->Re-evaluate_Model No

Caption: Troubleshooting Decision Tree for Suboptimal In Vivo Efficacy.

References

"BCR-ABL-IN-2" reducing cytotoxicity in non-BCR-ABL expressing cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCR-ABL-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experiments involving this inhibitor, particularly concerning its effects on non-BCR-ABL expressing cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-BCR-ABL expressing control cell lines when treated with this compound. Why is this happening?

A1: While this compound is designed to target the BCR-ABL fusion protein, like many kinase inhibitors, it is not entirely specific.[1] The cytotoxicity you are observing is likely due to "off-target" effects, where the inhibitor binds to and inhibits other kinases present in the control cells.[1][2] This lack of absolute specificity can lead to the inhibition of pathways essential for normal cell survival and proliferation, resulting in cytotoxicity.

Q2: What are the potential off-target kinases that this compound might be inhibiting in our non-BCR-ABL expressing cells?

A2: As a type II BCR-ABL inhibitor, this compound likely has an off-target profile that may include other tyrosine kinases. While a specific kinome scan for this compound is not publicly available, similar inhibitors in its class have been shown to inhibit kinases such as:

  • SRC family kinases: These are involved in a wide range of cellular processes, including proliferation, differentiation, and survival.

  • Platelet-Derived Growth Factor Receptors (PDGFR): Crucial for cell growth and division.

  • c-KIT: A receptor tyrosine kinase involved in cell survival and proliferation.

  • Ephrin receptors: Involved in cell adhesion, migration, and development.

  • DDR1/2: Discoidin domain receptors that are involved in cell adhesion and migration.

Inhibition of these kinases can disrupt normal cellular signaling and lead to cytotoxicity.[3][4]

Q3: How can we experimentally determine the off-target profile of this compound in our cell lines?

A3: To identify the specific off-target kinases, you can perform a kinome scan. This involves testing the inhibitor against a large panel of recombinant kinases to determine its binding affinity and inhibitory activity. Alternatively, you can use chemical proteomics approaches to pull down the cellular targets of this compound from your non-BCR-ABL expressing cell lysates and identify them using mass spectrometry.

Q4: What are the downstream signaling pathways that might be affected by these off-target effects?

A4: The inhibition of off-target kinases can disrupt several critical signaling pathways. For example, inhibition of SRC family kinases can affect the RAS/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation.[3] Inhibition of PDGFR and c-KIT can impact the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth. The diagram below illustrates a potential mechanism of off-target cytotoxicity.

Off_Target_Signaling cluster_pathway Normal Cell Signaling This compound This compound Off-Target Kinase (e.g., SRC, PDGFR) Off-Target Kinase (e.g., SRC, PDGFR) This compound->Off-Target Kinase (e.g., SRC, PDGFR) Inhibition Cytotoxicity Cytotoxicity This compound->Cytotoxicity Induces via Off-Target Inhibition Downstream Effector (e.g., RAS, PI3K) Downstream Effector (e.g., RAS, PI3K) Off-Target Kinase (e.g., SRC, PDGFR)->Downstream Effector (e.g., RAS, PI3K) Activation Signaling Cascade (e.g., MAPK, AKT) Signaling Cascade (e.g., MAPK, AKT) Downstream Effector (e.g., RAS, PI3K)->Signaling Cascade (e.g., MAPK, AKT) Activation Cell Survival & Proliferation Cell Survival & Proliferation Signaling Cascade (e.g., MAPK, AKT)->Cell Survival & Proliferation Promotes

Caption: Off-target inhibition leading to cytotoxicity.

Troubleshooting Guides

Issue: High Variability in Cytotoxicity Assay Results

High variability between wells or experiments can obscure the true effect of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
Contamination Regularly check cell cultures for any signs of microbial contamination.
Inconsistent Incubation Times Standardize the incubation time with the inhibitor across all experiments.
Issue: Unexpectedly Low Cytotoxicity in Non-BCR-ABL Expressing Cells

If you expect to see off-target cytotoxicity but your results show minimal cell death, consider the following:

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Low Inhibitor Concentration Perform a dose-response experiment with a wider range of this compound concentrations.
Short Incubation Time Increase the incubation time to allow for the cytotoxic effects to manifest. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Cell Line Resistance The chosen cell line may not express the off-target kinases sensitive to this compound, or it may have redundant survival pathways. Consider using a different non-BCR-ABL expressing cell line.
Inhibitor Inactivity Ensure the inhibitor has been stored correctly and is not degraded. Test its activity against a known sensitive BCR-ABL positive cell line as a positive control.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Non-BCR-ABL expressing cells

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Add this compound Dilutions Add this compound Dilutions Incubate 24h->Add this compound Dilutions Incubate (24-72h) Incubate (24-72h) Add this compound Dilutions->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Read Absorbance at 570nm Read Absorbance at 570nm Add Solubilization Solution->Read Absorbance at 570nm Calculate % Viability Calculate % Viability Read Absorbance at 570nm->Calculate % Viability Crystal_Violet_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_readout Readout Seed & Treat Cells (as per MTT) Seed & Treat Cells (as per MTT) Fix & Stain with Crystal Violet Fix & Stain with Crystal Violet Seed & Treat Cells (as per MTT)->Fix & Stain with Crystal Violet Wash with Water Wash with Water Fix & Stain with Crystal Violet->Wash with Water Solubilize Stain with Acetic Acid Solubilize Stain with Acetic Acid Wash with Water->Solubilize Stain with Acetic Acid Read Absorbance at 590nm Read Absorbance at 590nm Solubilize Stain with Acetic Acid->Read Absorbance at 590nm Calculate % Viability Calculate % Viability Read Absorbance at 590nm->Calculate % Viability

References

Validation & Comparative

BCR-ABL-IN-2 (GNF-7) vs. Imatinib: A Comparative Efficacy Guide for T315I Mutant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel BCR-ABL inhibitor, GNF-7 (referred to herein as a representative "BCR-ABL-IN-2" type inhibitor), and the first-generation tyrosine kinase inhibitor (TKI), imatinib, specifically in the context of Chronic Myeloid Leukemia (CML) harboring the T315I mutation. The T315I "gatekeeper" mutation in the BCR-ABL kinase domain is a critical challenge in CML therapy, conferring resistance to imatinib and many second-generation TKIs.[1][2][3] This document summarizes key experimental data, details the underlying methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate informed research and development decisions.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for GNF-7 and imatinib against wild-type (WT) BCR-ABL and the T315I mutant. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Fold-Change in Potency (WT vs. T315I)Reference
GNF-7 BCR-ABL WT133-[4]
BCR-ABL T315I612.18 (more potent against T315I)[4]
Imatinib BCR-ABL WT250-600-[5]
BCR-ABL T315I>10,000>16-40 (significantly less potent)[3]

Key Findings:

  • GNF-7 demonstrates potent inhibition of both wild-type and, critically, the T315I mutant BCR-ABL.[4] Notably, it is more potent against the T315I mutant than the wild-type kinase.

  • Imatinib is effective against wild-type BCR-ABL but shows a dramatic loss of potency against the T315I mutant, with IC50 values increasing to concentrations that are not clinically achievable.[3]

Experimental Protocols

The data presented above is typically generated through standardized in vitro assays. Below are detailed methodologies for two key experiments:

Cell Viability Assay (MTT Assay)

This assay determines the concentration of an inhibitor required to reduce the viability of cancer cells by 50%.

Objective: To measure the cytotoxic or cytostatic effects of GNF-7 and imatinib on CML cells expressing either wild-type or T315I mutant BCR-ABL.

Methodology:

  • Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express either wild-type BCR-ABL or the T315I mutant. These cells are cultured in appropriate media supplemented with growth factors.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10^4 to 4 x 10^4 cells per well.[6]

  • Compound Treatment: A serial dilution of the test compounds (GNF-7 and imatinib) is prepared and added to the wells. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well.[6]

  • Formazan Formation: The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The media is carefully removed, and 200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

BCR-ABL Kinase Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the BCR-ABL kinase.

Objective: To quantify the inhibitory effect of GNF-7 and imatinib on the phosphorylation of a substrate by purified wild-type or T315I mutant BCR-ABL kinase.

Methodology:

  • Kinase and Substrate Preparation: Recombinant human ABL1 (T315I) kinase and a suitable peptide substrate (e.g., Abltide) are prepared.

  • Reaction Setup: The kinase assay is typically performed in a 384-well plate format. The reaction mixture includes the kinase, the peptide substrate, ATP, and a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[7]

  • Inhibitor Addition: Serial dilutions of the test inhibitors (GNF-7 and imatinib) are added to the reaction wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period, typically 60 minutes.[7]

  • Detection of Kinase Activity: The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a luminescent assay such as the ADP-Glo™ Kinase Assay.[7] This involves converting the generated ADP to ATP, which is then used in a luciferase-luciferin reaction to produce light.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescence signal is converted to the percentage of kinase inhibition relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

BCR_ABL_Signaling cluster_0 BCR-ABL Signaling Pathway cluster_1 Inhibitor Action BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Proteins BCR_ABL->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., RAS, STAT, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits WT GNF7 GNF-7 GNF7->BCR_ABL Inhibits WT & T315I T315I T315I Mutation T315I->BCR_ABL Confers Resistance to Imatinib

Caption: BCR-ABL signaling and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_workflow Cell Viability (MTT) Assay Workflow Start Start Seed_Cells Seed Ba/F3-BCR-ABL (WT or T315I) cells in 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of GNF-7 or Imatinib Seed_Cells->Add_Inhibitor Incubate_48_72h Incubate for 48-72 hours Add_Inhibitor->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining IC50 via MTT assay.

References

A Comparative Guide to the Efficacy of BCR-ABL-IN-2 in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of BCR-ABL-IN-2's performance against other prominent BCR-ABL inhibitors, supported by experimental data.

This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of this compound, a potent switch-control inhibitor of the BCR-ABL1 tyrosine kinase. To offer a clear perspective on its therapeutic potential, this document draws a direct comparison with established BCR-ABL inhibitors: imatinib, dasatinib, and ponatinib.

Executive Summary

This compound, also known as DCC-2036 or rebastinib, demonstrates significant promise as a therapeutic agent for Chronic Myeloid Leukemia (CML), particularly in cases resistant to conventional therapies. Its unique mechanism of action allows it to effectively target the T315I "gatekeeper" mutation, a common cause of resistance to first and second-generation inhibitors. This guide will delve into the quantitative data supporting its efficacy, the experimental designs used to generate this data, and the signaling pathways it modulates.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to imatinib, dasatinib, and ponatinib.

Table 1: In Vitro Inhibitory Activity (IC50)
CompoundNative BCR-ABL (nM)T315I Mutant BCR-ABL (nM)Other Notable Kinase Targets (IC50 in nM)
This compound (DCC-2036) 57[1]773[1]KDR (1.8 µM), BRaf (0.23 µM), p38 (6.3 nM), TIE2, FLT3[1][2]
Imatinib ~25-600>10,000[3]c-Kit (100), PDGFR (100)[4]
Dasatinib <1>3,800[3]SRC family kinases
Ponatinib 0.42.0[5]VEGFR, PDGFR, FGFR, SRC family kinases, KIT, RET, TIE2, FLT3[5]
Table 2: In Vivo Efficacy in CML Mouse Models
CompoundMouse ModelDosing RegimenKey Efficacy Outcomes
This compound (DCC-2036) Ba/F3-BCR-ABL T315I allograft100 mg/kg/day, oralSignificantly prolonged survival compared to vehicle.[6]
Imatinib CML xenograftNot specifiedManages cancer for at least 5 years in many cases.[7]
Dasatinib Murine leukemia modelsNot specifiedInhibited leukemic cell growth and prolonged survival in mice with wild-type BCR-ABL.[1]
Ponatinib Tumors with native or T315I BCR-ABLNot specifiedReduced tumor size compared to controls.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a standard biochemical kinase assay. The general protocol is as follows:

  • Enzyme and Substrate Preparation : Recombinant human ABL1 kinase (native or T315I mutant) and a suitable peptide substrate (e.g., a biotinylated peptide derived from CrkL) are prepared in kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, and ATP).

  • Compound Dilution : The test compounds are serially diluted to various concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compounds in a 96-well plate. The reaction is typically initiated by the addition of ATP.

  • Detection : After incubation, the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA using an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.

  • IC50 Determination : The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo CML Xenograft Mouse Model

The in vivo efficacy of the inhibitors was evaluated using a xenograft mouse model of CML. A representative protocol is outlined below:

  • Cell Line : A human CML cell line, such as K562 or Ba/F3 cells engineered to express human BCR-ABL (native or T315I mutant), is used.

  • Animal Model : Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation : A suspension of the CML cells is injected subcutaneously or intravenously into the mice.

  • Compound Administration : Once tumors are established or leukemia is systemic, the mice are treated with the test compound or a vehicle control. The route of administration (e.g., oral gavage) and dosing schedule are determined based on the pharmacokinetic properties of the compound.

  • Efficacy Evaluation : Tumor volume is measured regularly with calipers (for subcutaneous models), and/or overall survival is monitored. For systemic models, disease progression can be monitored by analyzing peripheral blood for leukemic cells.

  • Data Analysis : Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups. Survival data is often analyzed using Kaplan-Meier curves and log-rank tests.

Mandatory Visualizations

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis

Caption: The BCR-ABL signaling network leading to leukemogenesis.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a BCR-ABL inhibitor.

InVivo_Workflow Start Start Cell_Culture CML Cell Culture (e.g., K562, Ba/F3-BCR-ABL) Start->Cell_Culture Implantation Tumor Cell Implantation (Subcutaneous or IV) Cell_Culture->Implantation Tumor_Growth Tumor Establishment/ Leukemia Development Implantation->Tumor_Growth Grouping Randomization into Treatment & Control Groups Tumor_Growth->Grouping Treatment Drug Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Tumor Growth/ Survival Treatment->Monitoring Data_Analysis Data Collection & Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for CML xenograft model efficacy studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of BCR-ABL-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential guidance on the safe and compliant disposal of BCR-ABL-IN-2, a tyrosine kinase inhibitor used in cancer research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While the pure compound is not classified as a hazardous substance, its use in research settings necessitates careful handling of all waste streams to mitigate any potential risks.[1]

Waste Stream Disposal Procedures

The appropriate disposal method for this compound depends on the nature of the waste. The following table outlines procedures for different waste categories.

Waste StreamDisposal Protocol
Unused/Expired Pure Compound - If local regulations permit, dispose of in the regular trash as it is not classified as a hazardous substance.[1] - Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Solutions in Organic Solvents - Collect in a designated, labeled, and sealed waste container for chemical waste. - The container must be compatible with the solvent used. - Follow your institution's procedures for hazardous chemical waste disposal.
Aqueous Solutions - For solutions containing only this compound in water, disposal down the drain with copious amounts of water may be permissible, subject to local regulations. - If the solution contains other hazardous chemicals, it must be treated as chemical waste.
Contaminated Labware (e.g., pipette tips, tubes, flasks) - Non-biologically contaminated: Dispose of in the regular laboratory trash. - Biologically contaminated (e.g., cell culture use): Treat as biohazardous waste. Place in a designated biohazard bag for autoclaving and subsequent disposal according to your institution's biohazardous waste management plan.[2][3]
Contaminated Sharps (e.g., needles, syringes) - Place immediately into a designated, puncture-resistant sharps container labeled with the biohazard symbol.[4] - Do not recap, bend, or break needles.[4] - Follow your institution's protocol for the disposal of full sharps containers.
Cell Culture Waste (media, cells) - All liquid waste containing cells treated with this compound should be decontaminated. - Decontaminate with a fresh 10% bleach solution for at least 30 minutes or by autoclaving.[2] - After decontamination, liquid waste may be disposed of down the sanitary sewer.[2][4] - Solid waste (e.g., cell pellets) should be placed in biohazard bags for autoclaving.

Experimental Protocol: Decontamination of Liquid Biohazardous Waste

This protocol details the chemical decontamination of liquid waste generated from cell culture experiments involving this compound.

  • Preparation:

    • Work within a biological safety cabinet (BSC).

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and eye protection.

    • Prepare a fresh 10% bleach solution by mixing one part household bleach with nine parts water.

  • Decontamination:

    • Carefully collect all liquid waste (e.g., spent cell culture media) in a suitable container.

    • Add the 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% bleach.

    • Ensure thorough mixing.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of any biological agents.

  • Disposal:

    • After the 30-minute contact time, the decontaminated liquid can be poured down a sanitary sewer, followed by flushing with a large volume of water.[2][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

A Start: Waste containing this compound BB BB A->BB No B Is the waste biologically contaminated? J Decontaminate then drain dispose (liquid) or autoclave (solid) B->J Yes C Is the waste a sharp? D Is the waste liquid or solid? C->D No E Dispose in Sharps Container C->E Yes G Is the waste pure compound? D->G Solid H Dispose as Chemical Waste D->H Liquid F Treat as Biohazardous Waste (Autoclave) G->F No (Contaminated labware) I Dispose as regular trash (consult EHS) G->I Yes BB->C No

Caption: Decision tree for this compound waste disposal.

References

Personal protective equipment for handling BCR-ABL-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BCR-ABL-IN-2

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides crucial safety protocols and operational plans for the handling and disposal of this compound, a potent BCR-ABL tyrosine kinase inhibitor. Given the compound's potent biological activity and the potential for occupational health risks, adherence to these procedures is mandatory to ensure the safety of all laboratory personnel. As a new chemical entity with limited publicly available safety data, this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI).

Hazard Identification and Risk Assessment

This compound is a selective inhibitor of the BCR-ABL1 tyrosine kinase.[1] While a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not consistently available, the known health hazards associated with the class of BCR-ABL tyrosine kinase inhibitors include potential cardiovascular, hematological, and gastrointestinal effects.[2][3] As with many potent research compounds, there is a risk of adverse health effects from exposure via inhalation, skin contact, or ingestion. Therefore, a thorough risk assessment must be conducted before any handling of the compound.

Key Potential Hazards:

  • High Potency: Biologically active at low concentrations.

  • Unknown Long-Term Effects: As a research compound, the full toxicological profile is not yet established.

  • Dust Inhalation Hazard: The powdered form presents a significant risk of respiratory exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in its powdered form and when working with concentrated solutions. The goal is to prevent any direct contact with the compound.

PPE CategorySpecification
Hand Protection Two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a full-face shield.
Body Protection A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a containment enclosure. A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key procedural steps from receiving the compound to its final disposal.

Handling_Workflow This compound Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Decontamination and Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Log Log into Inventory Inspect->Log Store Store in Designated, Secure Location Log->Store Transport Transport to Containment Area Store->Transport Weigh Weigh in Ventilated Balance Enclosure Transport->Weigh Dissolve Dissolve in Fume Hood Weigh->Dissolve Use Use in Experiments Dissolve->Use Decontaminate_Glassware Decontaminate Glassware Use->Decontaminate_Glassware Decontaminate_Surfaces Decontaminate Surfaces Use->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Decontaminate_Surfaces->Segregate_Waste Dispose Dispose as Hazardous Chemical Waste Segregate_Waste->Dispose

Workflow for handling this compound from receipt to disposal.
Detailed Experimental Protocols

1. Receiving and Storage:

  • Step 1: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Step 2: Don appropriate PPE (at a minimum, a lab coat and one pair of nitrile gloves) before opening the shipping container.

  • Step 3: Carefully remove the sealed container of this compound and inspect it for any breaches.

  • Step 4: Log the compound into your chemical inventory system.

  • Step 5: Store the container in a designated, clearly labeled, and secure location, such as a locked cabinet or refrigerator, away from incompatible materials.

2. Weighing and Solution Preparation:

  • Step 1: All handling of powdered this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent aerosolization.

  • Step 2: Don the full mandatory PPE, including double gloves, a disposable gown, and respiratory and eye protection.

  • Step 3: Use dedicated spatulas and weigh boats for handling the powder.

  • Step 4: Carefully weigh the desired amount of the compound.

  • Step 5: To dissolve, add the solvent to the vessel containing the weighed powder within the fume hood. Do not add the powder to the solvent, as this can increase the risk of dust generation.

  • Step 6: Ensure the compound is fully dissolved before removing the container from the fume hood. The container must be securely capped.

3. Experimental Use:

  • Step 1: When using solutions of this compound, wear a lab coat, safety glasses, and at least one pair of nitrile gloves.

  • Step 2: Conduct all procedures that could generate aerosols (e.g., vortexing, sonicating, or pipetting) within a chemical fume hood or biosafety cabinet.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste (contaminated gloves, gowns, weigh boats) Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (unused solutions, cell culture media) Collect in a sealed, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps (contaminated pipette tips, needles) Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
Empty Compound Vials Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed vial can then be disposed of as regular laboratory glass waste after defacing the label.

All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spill Response:

  • Small Spill (Powder):

    • Evacuate the immediate area.

    • Wearing full PPE, gently cover the spill with absorbent pads.

    • Carefully wet the absorbent material with a 70% ethanol solution to prevent dust generation.

    • Wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed hazardous waste bag.

    • Decontaminate the area with a suitable cleaning agent, followed by 70% ethanol.

  • Small Spill (Liquid):

    • Absorb the spill with absorbent pads.

    • Wipe the area clean, working from the outside in.

    • Place all contaminated materials in a sealed hazardous waste bag.

    • Decontaminate the area.

  • Large Spill: Evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

In all cases of personnel exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and institutional safety office.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.